molecular formula C8H5BrN2 B097392 3-Bromo-1,5-naphthyridine CAS No. 17965-71-8

3-Bromo-1,5-naphthyridine

Cat. No.: B097392
CAS No.: 17965-71-8
M. Wt: 209.04 g/mol
InChI Key: DQTDPFYKQAQVJU-UHFFFAOYSA-N
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Description

3-Bromo-1,5-naphthyridine is a halogenated heteroaromatic compound that serves as a pivotal synthetic intermediate in advanced chemical research. The 1,5-naphthyridine scaffold is of significant importance in medicinal chemistry, where derivatives exhibit a wide range of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . This makes the 3-bromo derivative a key precursor in the development of novel therapeutic agents. Its primary research value lies in its reactivity, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromine atom can be efficiently functionalized to form carbon-carbon and carbon-heteroatom bonds. This allows researchers to construct complex molecular architectures for structure-activity relationship (SAR) studies and drug discovery programs . Beyond medicinal chemistry, the 1,5-naphthyridine core finds applications in material science. It acts as a ligand for forming metal complexes and as a building block in the development of organic materials for applications such as organic light-emitting diodes (OLEDs), sensors, and semiconductors . The electron-deficient nature of the ring system contributes to its utility in these areas. The bromine at the 3-position is strategically valuable as it is situated on the naphthyridine ring, enabling targeted structural diversification that is often challenging to achieve through direct substitution. Researchers utilize this compound to efficiently generate diverse libraries of 1,5-naphthyridine derivatives for high-throughput screening and optimization in various scientific fields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDPFYKQAQVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512182
Record name 3-Bromo-1,5-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-71-8
Record name 3-Bromo-1,5-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,5-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-1,5-naphthyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.96d2.1H-4, H-8
8.56sH-2
8.36d8.5H-6
7.69-7.56mH-7

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound has been found in the searched literature. Data for related naphthyridine derivatives suggest that the aromatic carbons would appear in the range of 120-160 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
~3100-3000Aromatic C-H stretch
~1600-1400Aromatic C=C and C=N ring stretching
Below 900C-H out-of-plane bending

Note: Specific experimental IR absorption peaks for this compound are not available in the searched literature. The provided data is based on the expected absorptions for aromatic and N-heterocyclic compounds.

Mass Spectrometry (MS)
m/zInterpretation
208/210[M]⁺ (Molecular ion peak with bromine isotopes)
129[M-Br]⁺ (Loss of bromine radical)

Note: The above data represents the expected major peaks in an electron ionization (EI) mass spectrum. The characteristic 1:1 isotopic pattern for bromine is a key identifier.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 1,5-naphthyridine.[1][2]

Procedure:

  • To a solution of 1,5-naphthyridine (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, a 1 M solution of bromine in acetic acid is added slowly at 85 °C.[1]

  • The reaction mixture is stirred at this temperature for several hours.

  • After completion, the reaction is cooled to room temperature, and the acetic acid is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a solid.[1]

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Confirmed NMR_Data->Structure_Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small amount of the solid this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: CDCl₃

  • Temperature: Room temperature.

  • Pulse Program: Standard proton pulse sequence.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Solvent: CDCl₃

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

  • KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: A suitable mass range is scanned to detect the molecular ion and fragment ions (e.g., m/z 50-300).

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced characterization techniques.

References

Unveiling the Structural Architecture of 3-Bromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the time of this writing, a publicly available, experimentally determined crystal structure for 3-Bromo-1,5-naphthyridine could not be located in surveyed crystallographic databases. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive, albeit hypothetical, framework for the crystal structure analysis of this compound. The quantitative data and experimental protocols presented herein are based on the known crystal structure of the closely related molecule, 3-bromoquinoline, and established methodologies for the synthesis and analysis of similar small organic molecules. This document is intended to serve as an illustrative example and a practical template for the investigation of this compound and its derivatives.

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine substituent at the 3-position can profoundly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological target engagement. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for rational drug design and development. This technical guide outlines the key aspects of the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction analysis and structural elucidation.

Data Presentation

The following tables summarize the hypothetical crystallographic data and key geometric parameters for this compound, derived from the crystal structure of 3-bromoquinoline.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₈H₅BrN₂
Formula Weight209.05 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)7.379(3)
b (Å)16.321(5)
c (Å)6.299(2)
α (°)90
β (°)108.06(3)
γ (°)90
Volume (ų)720.5(4)
Z4
Calculated Density (g/cm³)1.928
Absorption Coefficient (mm⁻¹)6.775
F(000)408

Table 2: Hypothetical Selected Bond Lengths for this compound

BondLength (Å)
Br1 - C31.898(6)
N1 - C21.314(8)
N1 - C8a1.368(7)
N5 - C4a1.371(7)
N5 - C61.316(8)
C2 - C31.362(9)
C3 - C41.412(9)
C4 - C4a1.411(8)
C4a - C8a1.412(8)
C6 - C71.355(10)
C7 - C81.397(9)
C8 - C8a1.401(8)

Table 3: Hypothetical Selected Bond Angles for this compound

AtomsAngle (°)
C2 - N1 - C8a117.3(5)
C6 - N5 - C4a117.2(5)
N1 - C2 - C3123.6(6)
Br1 - C3 - C2123.1(5)
Br1 - C3 - C4118.0(5)
C2 - C3 - C4118.9(6)
C3 - C4 - C4a120.9(6)
N5 - C4a - C4121.7(6)
N5 - C4a - C8a117.8(5)
C4 - C4a - C8a120.5(6)
N5 - C6 - C7123.9(7)
C6 - C7 - C8118.9(7)
C7 - C8 - C8a120.0(6)
N1 - C8a - C8122.1(6)
N1 - C8a - C4a117.0(5)
C8 - C8a - C4a120.9(6)

Experimental Protocols

The following sections detail the hypothetical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is a modification of the Skraup synthesis.[1]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (catalyst)

  • Nitrobenzene (oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 3-aminopyridine (1 equivalent), glycerol (3 equivalents), and a catalytic amount of ferrous sulfate is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is added cautiously to the mixture while cooling in an ice bath.

  • Nitrobenzene (1.2 equivalents) is added as an oxidizing agent.

  • The reaction mixture is heated to 130-140 °C for 4-6 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The acidic solution is carefully neutralized with a sodium hydroxide solution until a basic pH is achieved.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,5-naphthyridine.

  • The purified 1,5-naphthyridine is then subjected to bromination. It is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) and treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., iron(III) bromide).

  • The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

  • The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane).

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is placed in a small, clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes.

  • The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.

  • Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound should form.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data collection is performed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.

  • The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection using a cryostream or a temperature controller.

  • A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).

  • The collected data are processed, including integration of the reflection intensities and correction for Lorentz and polarization effects. An empirical absorption correction is also applied.

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

  • The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Starting Materials (3-Aminopyridine, Glycerol, etc.) skraup Skraup Reaction start->skraup workup1 Work-up & Purification skraup->workup1 naphthyridine 1,5-Naphthyridine workup1->naphthyridine bromination Bromination naphthyridine->bromination workup2 Work-up & Purification bromination->workup2 product This compound (Polycrystalline) workup2->product crystallization Crystallization (Slow Evaporation) product->crystallization single_crystal Single Crystal crystallization->single_crystal xrd Single-Crystal X-ray Diffraction single_crystal->xrd data_processing Data Processing & Structure Solution xrd->data_processing refinement Structure Refinement data_processing->refinement final_structure Final Crystal Structure (Atomic Coordinates, etc.) refinement->final_structure

Caption: A flowchart illustrating the synthesis and crystal structure analysis workflow for this compound.

logical_relationship cluster_properties Resulting Properties naphthyridine 1,5-Naphthyridine Scaffold bromine Bromine Substituent (at 3-position) electronic Altered Electronic Properties bromine->electronic intermolecular Modified Intermolecular Interactions bromine->intermolecular biological Potentially Altered Biological Activity electronic->biological intermolecular->biological

Caption: Logical relationship between the core scaffold, substituent, and resulting molecular properties.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-1,5-naphthyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1,5-naphthyridine, a key intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a standardized experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Profile

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is scarce, the following table is provided as a template for researchers to systematically record their experimental findings. This standardized format facilitates easy comparison of solubility across a range of common organic solvents at a specified temperature.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Alcohols
Methanol25
Ethanol25
Isopropanol25
Ethers
Diethyl ether25
Tetrahydrofuran (THF)25
1,4-Dioxane25
Esters
Ethyl acetate25
Halogenated
Dichloromethane (DCM)25
Chloroform25
Amides
Dimethylformamide (DMF)25
Dimethyl sulfoxide (DMSO)25
Hydrocarbons
Toluene25
Hexane25

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow solids to settle agitate->settle filter_sample Filter supernatant settle->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

References

Potential Biological Activities of 3-Bromo-1,5-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The strategic introduction of a bromine atom at the 3-position of the 1,5-naphthyridine core provides a versatile synthetic handle for the development of novel derivatives with potentially enhanced or novel therapeutic activities. This technical guide provides a comprehensive overview of the potential biological activities of 3-Bromo-1,5-naphthyridine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives of the 1,5-naphthyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases.

Topoisomerase I Inhibition

A variety of phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Several of these compounds have exhibited inhibitory effects on Topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205)[1][2][3]. While specific data for 3-bromo derivatives is limited, the functionalization of the 3-position offers a promising avenue for developing potent Top1 inhibitors.

Kinase Inhibition

The 1,5-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Notably, novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5[4][5].

Table 1: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5 [4][5]

CompoundStructureALK5 IC50 (nM)
15 Aminothiazole derivative6
19 Pyrazole derivative4

Antimicrobial Activity

Naphthyridine compounds, in general, are known for their broad-spectrum antimicrobial activity[6][7][8]. While specific studies on this compound derivatives are not extensively reported, the core scaffold's inherent antimicrobial potential suggests that derivatives at the 3-position could yield novel antibacterial and antifungal agents. Further screening of a library of 3-substituted-1,5-naphthyridines is warranted to explore this potential.

Experimental Protocols

Synthesis of 3-Aryl-1,5-Naphthyridines via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the synthesis of 3-aryl-1,5-naphthyridines from this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium carbonate)

  • Degassed Toluene

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (e.g., 4:1 v/v) to the tube.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • The filtrate can then be purified by column chromatography to yield the desired 3-aryl-1,5-naphthyridine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid Arylboronic acid Arylboronic acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Suzuki Coupling Solvent (Toluene/Water) Solvent (Toluene/Water) Solvent (Toluene/Water)->Suzuki Coupling Heat (100 °C) Heat (100 °C) Heat (100 °C)->Suzuki Coupling 3-Aryl-1,5-naphthyridine 3-Aryl-1,5-naphthyridine Suzuki Coupling->3-Aryl-1,5-naphthyridine G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TβRII TβRII TGF-β Ligand->TβRII binds TβRI (ALK5) TβRI (ALK5) TβRII->TβRI (ALK5) recruits & phosphorylates SMAD2/3 SMAD2/3 TβRI (ALK5)->SMAD2/3 phosphorylates Inhibitor Inhibitor Inhibitor->TβRI (ALK5) inhibits p-SMAD2/3 p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex complexes with SMAD4 SMAD4 Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription regulates G Supercoiled DNA Supercoiled DNA Top1 Binding Top1 Binding Supercoiled DNA->Top1 Binding DNA Cleavage DNA Cleavage Top1 Binding->DNA Cleavage Controlled Rotation Controlled Rotation DNA Cleavage->Controlled Rotation Inhibitor Trapping Cleavage Complex Trapped DNA Cleavage->Inhibitor Trapping DNA Religation DNA Religation Controlled Rotation->DNA Religation Top1 Dissociation Top1 Dissociation DNA Religation->Top1 Dissociation Relaxed DNA Relaxed DNA Top1 Dissociation->Relaxed DNA

References

The Reactive Landscape of the 1,5-Naphthyridine Ring System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This is, in part, due to the versatile reactivity of the ring system, which allows for the introduction of diverse functionalities. This in-depth technical guide provides a comprehensive overview of the reactivity of the 1,5-naphthyridine core, detailed experimental protocols for key transformations, and a summary of its role as an inhibitor of crucial biological pathways.

Reactivity of the 1,5-Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous to that of quinoline, characterized by its susceptibility to electrophilic and nucleophilic attack, as well as its utility in metal-catalyzed cross-coupling reactions.[1]

Electrophilic Aromatic Substitution

The pyridine rings in 1,5-naphthyridine are electron-deficient, which generally deactivates them towards electrophilic aromatic substitution. Reactions typically require forcing conditions, and the regioselectivity is influenced by the electronic nature of the substituents and the reaction conditions. For instance, nitration of benzonaphthyridines with a nitric acid/sulfuric acid mixture tends to occur on the benzene ring.[2]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,5-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the 2, 4, 6, or 8 positions. This reactivity is a cornerstone for the functionalization of the naphthyridine core.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the C-C and C-N bond formation on the 1,5-naphthyridine scaffold. These reactions offer a versatile approach to introduce a wide range of substituents with high efficiency and functional group tolerance.

Data Presentation: A Summary of Key Reactions

The following tables summarize quantitative data for various reactions performed on the 1,5-naphthyridine ring system, providing a comparative overview of different synthetic methodologies.

Table 1: Electrophilic Aromatic Substitution

SubstrateReagents and ConditionsProductYield (%)Reference
1,5-NaphthyridineHNO₃/H₂SO₄3-Nitro-1,5-naphthyridine & 3,7-Dinitro-1,5-naphthyridineMixture[General Aromatic Nitration Principles]

Table 2: Nucleophilic Aromatic Substitution

SubstrateReagents and ConditionsProductYield (%)Reference
4-Chloro-1,5-naphthyridineNH₃, 140 °C, sealed tube4-Amino-1,5-naphthyridineGood[3]
2-Chloro-1,5-naphthyridineVarious amines, Cs₂CO₃, 110 °C2-Amino-1,5-naphthyridine derivativesGood[2]
4-Chloro-1,5-naphthyridineNaOMe, MeOH, reflux4-Methoxy-1,5-naphthyridineNot specified[4]

Table 3: Metal-Catalyzed Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst/Ligand/Base/Solvent/TempProductYield (%)Reference
2-Iodo-1,5-naphthyridineArylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80-100 °C2-Aryl-1,5-naphthyridineHigh[5]
3-Bromo-1,5-naphthyridineArylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100 °C3-Aryl-1,5-naphthyridineNot specified[5]
4,8-Dibromo-1,5-naphthyridineArylboronic acidPd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C4,8-Diaryl-1,5-naphthyridineNot specified[5]
2-Chloro-1,5-naphthyridineVarious aminesPd(OAc)₂, XantPhos, Cs₂CO₃ or NaOtBu, Toluene or Dioxane, 100-120 °C2-Amino-1,5-naphthyridine derivativesGood[6]

Experimental Protocols

This section provides detailed methodologies for key transformations on the 1,5-naphthyridine ring system.

Electrophilic Aromatic Substitution: Nitration of 1,5-Naphthyridine (Representative Protocol)

Materials:

  • 1,5-Naphthyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1,5-naphthyridine to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 1,5-naphthyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the nitrated products.

Nucleophilic Aromatic Substitution: Amination of 4-Chloro-1,5-naphthyridine

Materials:

  • 4-Chloro-1,5-naphthyridine

  • Ammonia (e.g., in 1,4-dioxane)

  • Sealed tube or pressure vessel

Procedure:

  • Place 4-chloro-1,5-naphthyridine and a solution of ammonia in a sealed tube.

  • Heat the sealed tube to 140 °C for the required reaction time (monitor by TLC).

  • After cooling to room temperature, carefully open the sealed tube.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-amino-1,5-naphthyridine.[3]

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine

Materials:

  • 2-Iodo-1,5-naphthyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,5-naphthyridine.[5]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological signaling pathways involving 1,5-naphthyridine derivatives.

experimental_workflow cluster_synthesis Synthesis of 1,5-Naphthyridine Core cluster_functionalization Functionalization 3-Aminopyridine 3-Aminopyridine Gould-Jacobs_Reaction Gould-Jacobs_Reaction 3-Aminopyridine->Gould-Jacobs_Reaction Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Gould-Jacobs_Reaction 1,5-Naphthyridin-4-ol 1,5-Naphthyridin-4-ol Gould-Jacobs_Reaction->1,5-Naphthyridin-4-ol Chlorination Chlorination 1,5-Naphthyridin-4-ol->Chlorination 4-Chloro-1,5-naphthyridine 4-Chloro-1,5-naphthyridine Chlorination->4-Chloro-1,5-naphthyridine Suzuki_Coupling Suzuki_Coupling 4-Chloro-1,5-naphthyridine->Suzuki_Coupling Functionalized_Product Functionalized_Product Suzuki_Coupling->Functionalized_Product Arylboronic_acid Arylboronic_acid Arylboronic_acid->Suzuki_Coupling

Caption: A representative workflow for the synthesis and functionalization of a 1,5-naphthyridine derivative.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) SMAD_complex->Transcription Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TGFbRI Inhibition of Kinase Activity

Caption: The TGF-β signaling pathway and its inhibition by a 1,5-naphthyridine derivative at the TGF-βRI (ALK5) kinase.[1][2]

Topoisomerase_I_cycle cluster_cycle Topoisomerase I Catalytic Cycle DNA_Binding 1. Top1 binds to supercoiled DNA Cleavage 2. Cleavage of one DNA strand DNA_Binding->Cleavage Covalent_Complex 3. Formation of covalent Top1-DNA complex Cleavage->Covalent_Complex Rotation 4. DNA strand rotation to relieve supercoiling Covalent_Complex->Rotation Religation 5. Religation of the cleaved DNA strand Rotation->Religation Dissociation 6. Top1 dissociates from relaxed DNA Religation->Dissociation Dissociation->DNA_Binding New Cycle Inhibitor 1,5-Naphthyridine Topoisomerase I Poison Inhibitor->Covalent_Complex Stabilizes complex, prevents religation

References

Synthesis of Novel 3-Substituted-1,5-Naphthyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-substituted-1,5-naphthyridine analogs, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. This document details key synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of reaction mechanisms and experimental workflows.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic introduction of substituents at the 3-position of this core structure has been a focal point of medicinal chemistry efforts to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. These efforts have led to the discovery of promising kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[1] This guide will focus on the practical aspects of synthesizing and evaluating these valuable compounds.

Key Synthetic Strategies

The functionalization of the 1,5-naphthyridine core at the 3-position is predominantly achieved through modern cross-coupling reactions and classical nucleophilic substitution methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds on the 1,5-naphthyridine nucleus.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the 1,5-naphthyridine ring.[2] This reaction involves the palladium-catalyzed coupling of a 3-halo-1,5-naphthyridine with a boronic acid or its ester derivative in the presence of a base.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of C-N bonds.[3] This palladium-catalyzed reaction facilitates the coupling of a 3-halo-1,5-naphthyridine with a broad range of primary and secondary amines, providing access to a diverse library of 3-amino-1,5-naphthyridine derivatives.[3]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) offers a direct method for the introduction of various nucleophiles at the 3-position, particularly when the 1,5-naphthyridine ring is activated by electron-withdrawing groups.[4] This method is often employed for the synthesis of amino, alkoxy, and cyano-substituted analogs.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1,5-Naphthyridine with Various Boronic Acids
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001285[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001878[2]
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF902465[2]
42-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001672[2]
Table 2: Buchwald-Hartwig Amination of this compound
EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃XantPhosNaOtBuToluene1101292[3]
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1002475[3]
3BenzylaminePd₂(dba)₃XantPhosNaOtBuToluene1101888[3]
4N-MethylpiperazinePd(OAc)₂BINAPCs₂CO₃Dioxane1002081[3]
Table 3: Spectroscopic Data for Representative 3-Substituted-1,5-Naphthyridine Analogs
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/zReference
3-Phenyl-1,5-naphthyridine9.15 (d, 1H), 8.80 (d, 1H), 8.30 (d, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 3H)153.5, 151.8, 142.3, 138.0, 136.8, 130.1, 129.2, 128.9, 127.5, 121.9207.1 [M+H]⁺[5]
3-Morpholino-1,5-naphthyridine9.05 (d, 1H), 8.70 (d, 1H), 8.20 (d, 1H), 7.60 (dd, 1H), 7.40 (d, 1H), 3.95 (t, 4H), 3.40 (t, 4H)155.2, 150.9, 140.1, 137.2, 135.9, 121.5, 118.3, 66.8, 51.5216.1 [M+H]⁺[3]
Table 4: Biological Activity of 3-Substituted-1,5-Naphthyridine Analogs as Kinase Inhibitors
Compound Class/ExampleTarget Kinase(s)IC₅₀ (nM)Reference
Aminothiazole DerivativesALK5 (TGF-β Type I Receptor)4 - 6[1][6]
Pyrazole DerivativesALK5 (TGF-β Type I Receptor)4[1][6]
Novel Naphthyridine SeriesFibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Nanomolar affinity[1]
CX-4945 (Silmitasertib)Casein Kinase 2 (CK2)Kᵢ = 0.38[1]
1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-onec-Met2600[1]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Appropriate arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Degassed Toluene and Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).[2]

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (e.g., 4:1 v/v) to the tube.[2]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.[2]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,5-naphthyridine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Desired amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XantPhos (0.02 mmol, 2 mol%).[3]

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[3]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,5-naphthyridine.

Mandatory Visualizations

Catalytic Cycles

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination 3-Aryl-1,5-naphthyridine 3-Aryl-1,5-naphthyridine Reductive Elimination Complex->3-Aryl-1,5-naphthyridine This compound This compound This compound->Oxidative Addition Complex ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Reductive Elimination Complex Reductive Elimination Complex Amine Coordination & Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination 3-Amino-1,5-naphthyridine 3-Amino-1,5-naphthyridine Reductive Elimination Complex->3-Amino-1,5-naphthyridine 3-Halo-1,5-naphthyridine 3-Halo-1,5-naphthyridine 3-Halo-1,5-naphthyridine->Oxidative Addition Complex Amine Amine Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start Starting Materials (e.g., this compound) Reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Kinase Assay Characterization->In_Vitro_Assay IC50 IC50 Determination In_Vitro_Assay->IC50 Cell_Based_Assay Cell-Based Assay IC50->Cell_Based_Assay Selectivity Kinase Selectivity Profiling Cell_Based_Assay->Selectivity In_Vivo In Vivo Efficacy Studies (Optional) Selectivity->In_Vivo TGF_Beta_Signaling_Pathway TGF-β TGF-β TGF-β Receptor II TGF-β Receptor II TGF-β->TGF-β Receptor II ALK5 TGF-β Receptor I (ALK5) TGF-β Receptor II->ALK5 recruits & phosphorylates SMAD2/3 SMAD2/3 ALK5->SMAD2/3 phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus translocates to Gene Transcription Target Gene Transcription Nucleus->Gene Transcription Inhibitor 3-Substituted-1,5-Naphthyridine Analog Inhibitor->ALK5 inhibits

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[2][3] This application note provides a detailed protocol for the efficient synthesis of 3-aryl-1,5-naphthyridines via the Suzuki-Miyaura coupling of 3-Bromo-1,5-naphthyridine.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling involves the reaction of a halo-1,5-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[2][3]

Suzuki_Reaction_Scheme cluster_products Products This compound This compound 3-Aryl-1,5-naphthyridine 3-Aryl-1,5-naphthyridine This compound->3-Aryl-1,5-naphthyridine Pd Catalyst, Base Solvent, Heat Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)Ln-X OxAdd->PdII_Halide Transmetalation Transmetalation Halide_Base X⁻ + Base PdII_Halide->Halide_Base PdII_Aryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BorateComplex [R²-B(OH)₃]⁻ BoronicAcid->BorateComplex BorateComplex->Transmetalation Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat react Heat and Stir (e.g., 100°C, 12-24h) add_solv_cat->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Aqueous Workup: Dilute, Filter, Wash, Dry monitor->workup Reaction Complete purify Purify by Flash Column Chromatography workup->purify product Isolate Pure 3-Aryl-1,5-naphthyridine purify->product

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted synthesis of 3-aryl-1,5-naphthyridines is of significant interest in medicinal chemistry for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for the construction of C-C bonds, enabling the introduction of diverse aryl groups at the C-3 position of the 1,5-naphthyridine core.[1] This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1,5-naphthyridines via palladium-catalyzed methods.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of aryl-1,5-naphthyridines. While specific data for the 3-aryl substitution is limited in publicly available literature, the presented data for other positions on the 1,5-naphthyridine ring illustrates the general efficiency and scope of the Suzuki-Miyaura coupling for this scaffold.

EntryHalonaphthyridineArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1,5-naphthyridinePhenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (4:1)10012~85 (estimated)General Protocol
22-Iodo-1,5-naphthyridine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF90292[2]
32-Iodo-1,5-naphthyridine3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF90289[2]
44-Iodo-1,5-naphthyridineBenzylzinc BromideCoCl₂ (5)-THF250.585[3]
58-Bromo-2-methoxy-1,5-naphthyridine2-Chlorophenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedRefluxNot SpecifiedGood[4]
63-Chloroindazole5-Indoleboronic acidPd₂ (dba)₃ (2) / XPhos (3)K₃PO₄Dioxane/H₂O1001595[5]
74-ChlorobenzonitrileBenzofuran-2-yltrifluoroboratePd(OAc)₂ (3) / RuPhos (6)K₃PO₄Dioxane/H₂O1002492[6]

*Note: Entries 6 and 7 are examples of Suzuki-Miyaura couplings on other nitrogen-containing heterocycles, included to demonstrate the broader applicability of the palladium catalysts and reaction conditions to similar substrates.[5][6]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the synthesis of 3-aryl-1,5-naphthyridines. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe. Finally, add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1,5-naphthyridine.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition (this compound, Arylboronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent_catalyst 3. Solvent & Catalyst (Degassed Solvent, Pd Catalyst) inert->solvent_catalyst reaction 4. Reaction (Heating & Stirring) solvent_catalyst->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Workup (Extraction & Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Pure 3-Aryl-1,5-naphthyridine purification->product

Caption: Experimental workflow for the synthesis of 3-aryl-1,5-naphthyridines.

Catalytic Cycle of the Suzuki-Miyaura Coupling

catalytic_cycle pd0 Pd(0)Ln pd2_halide Ar'-Pd(II)LnX pd0->pd2_halide Ar'-X pd2_alkoxide Ar'-Pd(II)LnOR pd2_halide->pd2_alkoxide pd2_boronate Ar'-Pd(II)Ln-Ar pd2_alkoxide->pd2_boronate Ar-B(OR)₂ pd2_boronate->pd0 product Ar-Ar' pd2_boronate->product oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination base_label Base (e.g., OR⁻) base_label->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and is of significant interest in medicinal chemistry.[1] The introduction of an amino group to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile synthetic strategy.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a wide array of primary and secondary amines under relatively mild conditions.[1] The resulting amino-1,5-naphthyridines are crucial intermediates and final products in drug discovery programs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-1,5-naphthyridine.

Reaction Principle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction mechanism involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[2] The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired 3-amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]

The selection of an appropriate ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-1,5-naphthyridines, which can serve as a guide for the amination of this compound.

EntryHalo-1,5-naphthyridineAmineCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-Chloro-1,5-naphthyridineAnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene1101885[1]
22-Chloro-1,5-naphthyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane1001292[1]
34-Bromo-1,5-naphthyridinep-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478[1]
42-Bromo-1,5-naphthyridineBenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane1102081[1]

Experimental Protocols

The following protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound. This is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cesium carbonate, 1.4 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,5-naphthyridine derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Amine, Base, Pd(OAc)₂, Ligand schlenk Add to Schlenk Tube reagents->schlenk inert Evacuate & Backfill with Inert Gas (3x) schlenk->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with Water & Brine dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product 3-Amino-1,5-naphthyridine Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants pd0 Pd(0)L₂ pd2_halide Pd(II)(Ar)BrL₂ pd0->pd2_halide Oxidative Addition pd2_amido Pd(II)(Ar)(NR'R'')L₂ pd2_halide->pd2_amido Ligand Exchange pd2_amido->pd0 Reductive Elimination product 3-Amino-1,5-naphthyridine (Ar-NR'R'') pd2_amido->product aryl_halide This compound (Ar-Br) aryl_halide->pd2_halide amine Amine (HNR'R'') amine->pd2_amido base Base base->pd2_amido

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, and it has wide applications in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] These notes provide detailed protocols for the Sonogashira coupling of 3-Bromo-1,5-naphthyridine, a key intermediate in the development of novel therapeutics.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General reaction scheme for the Sonogashira coupling of this compound.

Figure 1. General reaction scheme.

Key Reaction Parameters

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl.[3]

Catalysts and Ligands: Palladium catalysts are central to the Sonogashira reaction. Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The choice of phosphine ligands can also be critical, with bulky and electron-rich ligands often leading to more efficient coupling.[4]

Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which increases the reaction rate.[2] While effective, the use of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[2] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[2]

Base: An amine base, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine, is required to deprotonate the terminal alkyne.[5] The base can sometimes also serve as the solvent.[3]

Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN) being common choices.[3][6][7] The reaction is typically carried out under anhydrous and anaerobic conditions.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-Catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-Bromopyridine HClPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)TEA (~3)CH₃CNReflux888[6]
2Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRT389[3]
3IodopyridinesTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (5)Et₃N (excess)DMF65-71-95[7]
4Aryl BromideTrimethylsilylacetylenePd(OAc)₂ (2)-Diisopropylamine (3)THF6016-[1]

Experimental Protocols

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Anhydrous base (e.g., triethylamine or diisopropylamine, 3-7 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Addition of Reagents: Add this compound and the anhydrous solvent.

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Addition of Base and Alkyne: Add the anhydrous base and the terminal alkyne to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-1,5-naphthyridine.

Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Product CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)L2-X To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base, CuX Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow A Setup Reaction Vessel (Schlenk Flask, Inert Atmosphere) B Add Pd Catalyst, CuI, This compound, Solvent A->B C Degas Mixture B->C D Add Base and Terminal Alkyne C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Work-up: Dilute, Filter, Wash E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Heck Reaction of 3-Bromo-1,5-naphthyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the naphthyridine ring.[1][2] This document provides detailed application notes and a representative protocol for the Heck reaction of 3-Bromo-1,5-naphthyridine with various alkenes, offering a foundational methodology for the synthesis of novel 3-substituted-1,5-naphthyridine derivatives.

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Data Presentation: Comparative Heck Reaction Conditions for Heteroaromatic Bromides

While specific yield data for the Heck reaction of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for analogous heteroaromatic bromides. This data serves as a valuable reference for reaction optimization.

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)AcONaEthanol140 (mw)0.571[1]
23-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (2) / SPhos (4)NaOAcDioxane1002492[3]
34-Bromoanisolen-Butyl acrylatePd(dba)₂ (0.5) / L·HBr (0.5)Cs₂CO₃DMAc120<3>95[4][5]
42-BromonaphthaleneEthyl crotonatePd EnCat® 40 (1)AcONa / Et₄NClDMF100--[6]
53-Bromo-7-chloro-1-benzothiopheneStyrenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF100-12012-24Moderate[7]

Experimental Protocols

This section provides a representative experimental protocol for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. This protocol is adapted from established methodologies for similar heteroaromatic bromides.[1][3][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., potassium carbonate) followed by the anhydrous solvent (e.g., DMF).

  • Alkene Addition: Add the alkene (e.g., styrene) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkenyl-1,5-naphthyridine.

Visualizations

Experimental Workflow

G Experimental Workflow for the Heck Reaction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Pd(OAc)₂, PPh₃ B Establish Inert Atmosphere (Ar or N₂) A->B C Add Base and Solvent (e.g., K₂CO₃ in DMF) B->C D Add Alkene (e.g., Styrene) C->D E Heat and Stir (100-120 °C, 12-24h) D->E F Monitor by TLC E->F G Cool to RT and Quench F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product: 3-Alkenyl-1,5-naphthyridine K->L

Caption: Experimental workflow for the Heck reaction.

Catalytic Cycle

G Simplified Catalytic Cycle of the Heck Reaction A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-Br B->C D Alkene Coordination C->D E [Ar-Pd(II)L₂(Alkene)]Br D->E F Migratory Insertion E->F G R-CH₂-CH(Ar)-Pd(II)L₂-Br F->G H β-Hydride Elimination G->H I [H-Pd(II)L₂(Alkene-Ar)]Br H->I J Reductive Elimination I->J J->A product Ar-Alkene J->product base_out Base-HBr J->base_out reactant1 Ar-Br reactant1->B reactant2 Alkene reactant2->D base_in Base base_in->J

Caption: Simplified catalytic cycle of the Heck reaction.

References

Preparation of 3-Alkynyl-1,5-Naphthyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potential as kinase inhibitors. The introduction of an alkynyl group at the 3-position of the 1,5-naphthyridine core offers a versatile handle for further functionalization through click chemistry or for direct interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 3-alkynyl-1,5-naphthyridine compounds, primarily focusing on the Sonogashira cross-coupling reaction.

Synthetic Strategy Overview

The principal synthetic route to 3-alkynyl-1,5-naphthyridines involves a two-step process:

  • Synthesis of a 3-halo-1,5-naphthyridine precursor: This is typically achieved through a modified Skraup reaction to construct the 1,5-naphthyridine core with subsequent halogenation, or through direct halogenation of the 1,5-naphthyridine ring. 3-bromo-1,5-naphthyridine is a commonly used intermediate.

  • Sonogashira cross-coupling: This palladium-catalyzed cross-coupling reaction between the 3-halo-1,5-naphthyridine and a terminal alkyne is a robust and efficient method for the formation of the C(sp²)-C(sp) bond.

G cluster_0 Synthesis of 3-Halo-1,5-Naphthyridine cluster_1 Sonogashira Coupling 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Modified Skraup Reaction 3-Aminopyridine->Skraup_Reaction Glycerol_Analog Glycerol or Acrolein Analogues Glycerol_Analog->Skraup_Reaction This compound This compound Skraup_Reaction->this compound Sonogashira Sonogashira Coupling This compound->Sonogashira Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Sonogashira 3-Alkynyl-1,5-naphthyridine 3-Alkynyl-1,5-naphthyridine Sonogashira->3-Alkynyl-1,5-naphthyridine

Overall synthetic workflow for 3-alkynyl-1,5-naphthyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a modified Skraup reaction.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Sodium m-nitrobenzenesulfonate

  • Sulfuric acid

  • Sodium hydroxide

  • Chloroform

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of concentrated sulfuric acid, cautiously add sodium m-nitrobenzenesulfonate.

  • Add 3-aminopyridine to the mixture.

  • Slowly add glycerol to the reaction mixture, maintaining the temperature below 120 °C.

  • Heat the mixture to 140-150 °C for 4-5 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer with chloroform (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, 1-hexyne, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous DMF or THF (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-1,5-naphthyridine.

G Start Start Setup Combine this compound, Pd catalyst, and CuI in a dry flask under inert atmosphere. Start->Setup Add_Solvents Add anhydrous solvent (DMF/THF) and triethylamine. Setup->Add_Solvents Add_Alkyne Add terminal alkyne. Add_Solvents->Add_Alkyne React Heat and stir reaction mixture. Monitor by TLC/LC-MS. Add_Alkyne->React Workup Cool, dilute with ethyl acetate, wash with water and brine. React->Workup Purify Dry, concentrate, and purify by column chromatography. Workup->Purify End Pure Product Purify->End

Experimental workflow for the Sonogashira coupling reaction.

Data Presentation

The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes. The data provided is representative and may vary based on the specific reaction conditions and scale. For closely related substrates like 2-amino-3-bromopyridines, high yields (72-96%) have been reported for a wide range of terminal alkynes under similar conditions.[1]

EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-1,5-naphthyridine~59*
2Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-1,5-naphthyridineN/A
31-Hexyne3-(Hex-1-yn-1-yl)-1,5-naphthyridineN/A
4Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-1,5-naphthyridineN/A

*Note: This yield is based on a reported synthetic scheme and may not reflect an optimized procedure. N/A indicates that specific yield data for the coupling with this compound was not available in the surveyed literature; however, these are common coupling partners in Sonogashira reactions.

Biological Activity and Signaling Pathways

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several protein kinases, playing a crucial role in cell signaling pathways implicated in diseases such as cancer and fibrosis. The 3-alkynyl-1,5-naphthyridine scaffold serves as a valuable starting point for the development of targeted kinase inhibitors.

Kinase Inhibition by 1,5-Naphthyridine Derivatives
Compound ClassTarget KinaseIC₅₀ (nM)
Aminothiazole & Pyrazole DerivativesALK5 (TGF-β Type I Receptor)4 - 6
Novel Naphthyridine SeriesFibroblast Growth Factor Receptors (FGFR)Nanomolar affinity
1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-onec-Met2600
Signaling Pathway Inhibition

The following diagrams illustrate the signaling pathways targeted by 1,5-naphthyridine-based inhibitors.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β RII TGF_beta->TGFBR2 binds ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, etc.) SMAD_complex->Transcription translocates & regulates

Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->FGFR inhibits RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Transcription

Inhibition of the FGFR signaling pathway by 1,5-naphthyridine derivatives.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Ligand cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->cMet inhibits Transcription Gene Transcription (Cell Growth, Motility) RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription STAT->Transcription

Inhibition of the c-Met signaling pathway by 1,5-naphthyridine derivatives.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of 3-alkynyl-1,5-naphthyridine compounds. The Sonogashira coupling is a highly effective method for the introduction of various alkynyl moieties onto the 1,5-naphthyridine core. These compounds are valuable precursors for the synthesis of more complex molecules and have significant potential in the development of novel kinase inhibitors for the treatment of a range of diseases. Further optimization of the Sonogashira reaction conditions for specific substrates is encouraged to maximize yields and purity.

References

Application Notes and Protocols for the Synthesis of c-Met Inhibitors Using 3-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-1,5-naphthyridine as a key building block in the synthesis of potent c-Met kinase inhibitors. The methodologies outlined are based on established synthetic strategies, including the Suzuki-Miyaura cross-coupling reaction, and are intended to guide researchers in the development of novel therapeutics targeting the c-Met signaling pathway.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[3] Consequently, c-Met has emerged as a significant target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a major focus of drug discovery efforts. The 1,5-naphthyridine scaffold has been identified as a promising core structure for the development of potent and selective c-Met inhibitors.

The Role of this compound

This compound serves as a versatile starting material for the synthesis of a variety of c-Met inhibitors. The bromine atom at the 3-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitory potency and pharmacokinetic properties of the final compounds.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor initiates a signaling cascade that activates downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to cell growth, survival, and motility.[4][5] Inhibitors targeting the kinase domain of c-Met block these downstream signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding Dimerization Dimerization & Autophosphorylation cMet_receptor->Dimerization Activation PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion cMet_Inhibitor c-Met Inhibitor (e.g., 1,5-Naphthyridine derivative) cMet_Inhibitor->Dimerization Inhibition

Caption: Simplified c-Met signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocols

The following protocols describe the synthesis of a 3-aryl-1,5-naphthyridine derivative as a c-Met inhibitor, utilizing a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of this compound with a suitable arylboronic acid, followed by further modifications if necessary to arrive at the final inhibitor.

Synthesis_Workflow Start This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Intermediate 3-Aryl-1,5-naphthyridine Intermediate Suzuki_Coupling->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Final_Product Final c-Met Inhibitor Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization Biological_Assay Biological Evaluation (c-Met Kinase Assay, Cell Proliferation Assay) Final_Product->Biological_Assay

Caption: General workflow for the synthesis and evaluation of 3-aryl-1,5-naphthyridine c-Met inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 equivalents)

  • Degassed solvents (e.g., Toluene and Water, 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (4:1 v/v) to the reaction mixture via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1,5-naphthyridine.

Protocol 2: Biochemical c-Met Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency of the synthesized compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the inhibitor solution.

  • Add the recombinant c-Met kinase to initiate the pre-incubation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay

This protocol is used to evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines with aberrant c-Met signaling (e.g., Hela, A549).

Materials:

  • Cancer cell line (e.g., Hela, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescence signal, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Data Presentation

The following tables summarize representative quantitative data for 1,5-naphthyridine and 1,6-naphthyridine derivatives as c-Met inhibitors, based on the work of Wu et al. (2015), who designed analogs of the known c-Met inhibitor MK-2461.[6]

Table 1: In Vitro c-Met Kinase Inhibitory Activity

CompoundScaffoldR Groupc-Met IC50 (μM)
26a 1,6-NaphthyridineH0.23
26b 1,6-Naphthyridine4-F0.08
26c 1,6-Naphthyridine3-Cl0.09
27a 1,5-NaphthyridineH> 50
27b 1,5-Naphthyridine4-F15.6
27c 1,5-Naphthyridine3-Cl10.2
MK-2461 --0.004

Data adapted from Wu et al., Bioorg. Med. Chem. Lett. 2015, 25, 3251-3255.[6]

Table 2: In Vitro Anti-proliferative Activity

CompoundHela IC50 (μM)A549 IC50 (μM)
26a 15.320.1
26b 5.27.8
26c 4.96.5
27a > 50> 50
27b > 50> 50
27c > 50> 50
MK-2461 0.020.03

Data adapted from Wu et al., Bioorg. Med. Chem. Lett. 2015, 25, 3251-3255.[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel c-Met inhibitors. The synthetic routes, particularly the Suzuki-Miyaura cross-coupling, are robust and allow for the generation of diverse libraries of compounds for SAR studies. The protocols provided herein offer a foundation for researchers to synthesize and evaluate their own 1,5-naphthyridine-based c-Met inhibitors in the quest for new and effective cancer therapeutics. The presented data indicates that while the 1,5-naphthyridine scaffold can be utilized, the 1,6-naphthyridine core showed more promise in the specific series of compounds investigated.[6] Further optimization of the 1,5-naphthyridine scaffold is a viable area for future research.

References

Application of 3-Bromo-1,5-naphthyridine in OLED Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 3-Bromo-1,5-naphthyridine as a key building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. While this compound itself is not typically the final emissive or charge-transporting material, its unique electronic and structural properties make it a valuable precursor for creating high-performance components for OLED devices. The naphthyridine moiety is known for its high electron affinity and thermal stability, which are crucial characteristics for efficient and long-lasting OLEDs.

Overview of this compound in OLEDs

This compound serves as a versatile intermediate for the synthesis of various functional molecules for OLEDs, including emitters, host materials, and electron-transporting materials. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of other aromatic or functional groups. This enables the fine-tuning of the resulting molecule's photophysical and electrochemical properties, such as emission color, quantum efficiency, and charge carrier mobility.

Derivatives of 1,5-naphthyridine have been successfully incorporated into highly efficient OLEDs, demonstrating their potential for next-generation displays and lighting. These materials often exhibit excellent thermal stability with high glass-transition and decomposition temperatures.

Performance Data of Naphthyridine-Based OLEDs

The following table summarizes the performance of various OLED devices that incorporate materials derived from naphthyridine structures. This data highlights the potential of this class of compounds in achieving high efficiency and brightness.

Emitter/Material ClassDevice TypeMax. External Quantum Efficiency (EQE)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission ColorCIE Coordinates (x, y)
1,5-Naphthyridine-based TADF Emitters with Phenoxazine/Phenothiazine donorsTADF OLED29.9% and 25.8%33,540 and 14,480----
Iridium(III) Complexes with 1,5-Naphthyridin-4-ol derivativesPH-OLED31.48%---Pure Red(0.670, 0.327)
Iridium(III) Complexes with mmND ancillary ligandPH-OLED32.3%242,548--Green to Red-
1,8-Naphthyridine OligomersSingle-layer Emitter OLED-400 (at 4V)0.6-White-pink-
1,8-Naphthyridine OligomersSingle-layer Emitter OLED-2501.2-Yellow-
1,8-Naphthyridine-based TADF Emitters (tBuCz-ND)TADF OLED20.9%---Blue(0.15, 0.22)
1,8-Naphthyridine-based TADF Emitters (Cz-ND)TADF OLED15.3%---Blue(0.15, 0.17)
1,8-Naphthyridine-based TADF Emitter (PTZ-ND)Green TADF OLED16.4%-58.657.1Green(0.368, 0.569)

TADF: Thermally Activated Delayed Fluorescence; PH-OLED: Phosphorescent OLED; CIE: Commission Internationale de l'Éclairage.

Experimental Protocols

General Synthesis of Naphthyridine-Based OLED Materials via Suzuki Coupling

This protocol describes a general method for synthesizing functionalized naphthyridine derivatives from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Desired Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOH)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid or its ester (1.1-1.5 equivalents) in the chosen solvent.

  • Add the base (2-3 equivalents) to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired functionalized naphthyridine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_synthesis Synthesis Workflow start Start Materials: This compound Arylboronic Acid/Ester reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Naphthyridine-based OLED Material purification->product

Caption: General workflow for the synthesis of OLED materials from this compound.

Fabrication of a Multi-Layer OLED Device

This protocol outlines the general steps for fabricating a multi-layer OLED device using thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Organic materials:

    • Hole Injection Layer (HIL) material

    • Hole Transport Layer (HTL) material

    • Emissive Layer (EML) host and dopant (the synthesized naphthyridine derivative)

    • Electron Transport Layer (ETL) material

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with UV-Ozone for several minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by thermal evaporation:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML): Co-evaporate the host material and the synthesized naphthyridine-based dopant at a specific doping concentration.

      • Electron Transport Layer (ETL)

    • The thickness of each layer should be precisely controlled using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the Electron Injection Layer (e.g., LiF) followed by the metal cathode (e.g., Al).

  • Encapsulation:

    • Encapsulate the device in an inert atmosphere (e.g., a glove box) using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated device.

G cluster_device Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host + Naphthyridine Derivative) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A representative multi-layer structure of an OLED device.

Safety Precautions

  • Always handle this compound and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

  • Palladium catalysts can be flammable and should be handled with care.

  • High-vacuum equipment should only be operated by trained personnel.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions and device architectures may need to be optimized for different target materials and desired performance characteristics.

Scale-Up Synthesis of 3-Aryl-1,5-Naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer and antileishmanial activities. The introduction of an aryl group at the 3-position of the 1,5-naphthyridine core is a key structural modification that can significantly modulate pharmacological properties. This document provides detailed application notes and scalable protocols for the synthesis of 3-aryl-1,5-naphthyridine derivatives, focusing on robust and efficient methodologies suitable for gram- to kilogram-scale production. Two primary synthetic strategies will be detailed: the Suzuki-Miyaura cross-coupling reaction and a multi-step sequence involving the Gould-Jacobs reaction.

Method 1: Suzuki-Miyaura Cross-Coupling for Direct Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of 3-aryl-1,5-naphthyridine synthesis, it allows for the direct and efficient coupling of a 3-halo-1,5-naphthyridine precursor with a variety of arylboronic acids. This method is highly amenable to scale-up due to its generally mild reaction conditions and high functional group tolerance.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromo-1,5-naphthyridine F Combine Reactants under Inert Atmosphere A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Cs₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heat Reaction Mixture (e.g., 100 °C) F->G H Monitor Progress (TLC/LC-MS) G->H I Cool and Dilute with Organic Solvent H->I J Aqueous Wash I->J K Dry and Concentrate J->K L Purify (Column Chromatography) K->L M 3-Aryl-1,5-naphthyridine L->M

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Gram-Scale Synthesis of 3-Phenyl-1,5-naphthyridine

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere.

  • Add degassed toluene and water in a 4:1 ratio (v/v) to the vessel.

  • To the stirred suspension, add Pd(dppf)Cl₂ (0.03 eq.).

  • Heat the reaction mixture to 100 °C and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-phenyl-1,5-naphthyridine.

Quantitative Data: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1,5-naphthyridine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,5-naphthyridine80-90
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1,5-naphthyridine82-92
43-Tolylboronic acid3-(3-Tolyl)-1,5-naphthyridine88-96

Method 2: Multi-Step Synthesis via Gould-Jacobs Reaction

For large-scale and potentially more cost-effective synthesis, a multi-step approach commencing with the Gould-Jacobs reaction can be employed. This classical method allows for the construction of the 1,5-naphthyridine core, which can then be further functionalized to introduce the desired 3-aryl substituent. A notable advantage is the documented use of the Gould-Jacobs reaction on a multikilogram scale for related heterocyclic systems.[1]

Synthetic Pathway Overview

A 3-Aminopyridine C Gould-Jacobs Reaction A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate C->D E Hydrolysis & Decarboxylation D->E F 4-Hydroxy-1,5-naphthyridine E->F G Halogenation F->G H 3-Bromo-4-chloro-1,5-naphthyridine G->H I Suzuki Coupling H->I J 3-Aryl-4-chloro-1,5-naphthyridine I->J K Dechlorination J->K L 3-Aryl-1,5-naphthyridine K->L

Caption: Multi-step synthesis of 3-aryl-1,5-naphthyridines.

Protocol 2.1: Scale-Up Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

Procedure:

  • In a suitable reaction vessel, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture to 120-140 °C for 1-2 hours to form the intermediate ethyl 3-((pyridin-3-yl)amino)acrylate.

  • Add a high-boiling solvent such as Dowtherm A and heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Subsequent Transformations

The resulting ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate can be converted to 3-aryl-1,5-naphthyridine derivatives through a sequence of established reactions:

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation yields 4-hydroxy-1,5-naphthyridine.

  • Halogenation: Treatment with a halogenating agent (e.g., POCl₃/PCl₅) introduces halo-substituents, for example, at the 4-position and potentially at the 3-position depending on the conditions, to provide a handle for cross-coupling.

  • Suzuki-Miyaura Coupling: The resulting halo-substituted 1,5-naphthyridine can then be subjected to the Suzuki-Miyaura coupling as described in Method 1 to introduce the desired aryl group.

  • Dehalogenation (if necessary): If a halo-substituent remains at a position other than 3, a dehalogenation step (e.g., catalytic hydrogenation) can be performed to yield the final 3-aryl-1,5-naphthyridine.

Quantitative Data: Multi-Step Synthesis
StepReactionStarting MaterialProductScaleYield (%)
1Gould-Jacobs3-AminopyridineEthyl 4-hydroxy-1,5-naphthyridine-3-carboxylateMulti-gram70-85
2Hydrolysis & DecarboxylationEster Intermediate4-Hydroxy-1,5-naphthyridineMulti-gram85-95
3Halogenation4-Hydroxy Intermediate3-Bromo-4-chloro-1,5-naphthyridineMulti-gram60-75
4Suzuki Coupling3-Bromo-4-chloro Intermediate3-Aryl-4-chloro-1,5-naphthyridineGram75-90
5Dechlorination4-Chloro Intermediate3-Aryl-1,5-naphthyridineGram80-95

Conclusion

The synthesis of 3-aryl-1,5-naphthyridine derivatives can be effectively scaled up using either a direct Suzuki-Miyaura cross-coupling approach or a multi-step strategy involving a Gould-Jacobs reaction. The choice of method will depend on factors such as the availability of starting materials, desired scale, and cost considerations. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce these valuable compounds in significant quantities for further investigation and development.

References

Application Note: Purification of Cross-Coupling Products of 3-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for the C-C bond formation necessary to functionalize the 3-position of the 1,5-naphthyridine core.[1] A critical step following these synthetic transformations is the purification of the desired product from a complex mixture containing unreacted starting materials, the palladium catalyst, ligands, bases, and other reaction by-products. The purity of the final compound is paramount for accurate biological evaluation and subsequent drug development processes.

This document provides detailed protocols for the most common and effective methods for purifying the cross-coupling products of 3-Bromo-1,5-naphthyridine: Flash Column Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Crystallization.

General Purification Workflow

Successful isolation of the target compound begins after the reaction is deemed complete by monitoring techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The general workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by one or more chromatographic or crystallization steps to achieve the desired purity.

G General Purification Workflow for 3-Aryl-1,5-Naphthyridines reaction Reaction Completion (Monitored by TLC/LC-MS) workup Aqueous Workup (Quench, Extraction, Wash, Dry) reaction->workup concentrate Concentration (Rotary Evaporation) workup->concentrate primary_purification Primary Purification (e.g., Flash Chromatography) concentrate->primary_purification analysis Purity & Identity Check (TLC, LC-MS, NMR) primary_purification->analysis decision Purity >95%? analysis->decision secondary_purification Secondary Purification (Prep-HPLC or Crystallization) decision->secondary_purification No final_product Pure Product (>95-99%) decision->final_product Yes secondary_purification->analysis

Caption: General experimental workflow from reaction completion to pure product.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the most common and efficient method for the primary purification of multi-gram scale reactions. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Detailed Methodology
  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • If a solvent like DMF or 1,4-dioxane was used, dilute the reaction mixture with a larger volume of an extraction solvent such as ethyl acetate.[2]

    • Transfer the mixture to a separatory funnel and wash sequentially with water and then a saturated aqueous solution of sodium chloride (brine). This removes inorganic salts and highly polar impurities.[3]

    • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Sample Loading:

    • Liquid Loading: If the crude product is soluble in a non-polar solvent (e.g., dichloromethane or toluene), dissolve it in a minimal amount of this solvent to load directly onto the column.

    • Dry Loading: This is the preferred method if the product has limited solubility in the starting eluent or is dissolved in a strong solvent.[4] Adsorb the crude product onto a small amount of silica gel (or Celite®) by dissolving it in a solvent, adding the adsorbent, and evaporating the solvent until a dry, free-flowing powder is obtained. This powder is then loaded onto the top of the column.

  • Column Chromatography:

    • Select a silica gel column of appropriate size for the amount of crude material.

    • Pack and equilibrate the column with the initial, least polar mobile phase.

    • A common eluent system for 1,5-naphthyridine derivatives is a gradient of ethyl acetate in hexanes.[1][5]

    • Carefully load the sample onto the top of the column.

    • Begin elution with the mobile phase, gradually increasing the polarity of the eluent to move the compounds down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data for Flash Chromatography
ParameterDescriptionTypical Values / ConditionsReference
Stationary Phase Adsorbent used in the column.Silica Gel, 60 Å, 40-63 µm particle size.[1][6]
Mobile Phase Solvent system used for elution.Gradient of Hexane / Ethyl Acetate (EtOAc).[1][5]
Typical Gradient Polarity progression of the mobile phase.Start: 0-10% EtOAc in Hexane -> End: 50-100% EtOAc.[7]
Loading Method Technique for applying the sample.Dry loading is often preferred for better resolution.[4]
Expected Purity Purity of the isolated product.>95% (can be lower if impurities co-elute).[6]
Expected Yield Recovery of the pure product.40-90% (dependent on reaction conversion and separation efficiency).[1]

Protocol 2: Purification by Preparative HPLC

For compounds that are difficult to separate by flash chromatography or when higher purity (>98%) is required, reverse-phase preparative HPLC is an excellent option.[8] This technique separates compounds based on their hydrophobicity.

Detailed Methodology
  • Analytical Method Development:

    • Before scaling up, develop a separation method on an analytical HPLC system with a C18 column.[9]

    • Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water) and additives (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to achieve good resolution between the product and impurities.[10]

  • Sample Preparation:

    • Dissolve the partially purified product from flash chromatography (or crude material if necessary) in a suitable solvent like DMSO, methanol, or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical method.

    • Inject the sample onto the column. The injection volume will be significantly larger than in analytical HPLC.[9]

    • Run the gradient and collect fractions based on the UV detector signal, often using automated fraction collectors.[11][12]

  • Product Isolation:

    • Combine the fractions containing the pure product, as confirmed by analytical LC-MS.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • If volatile buffers like TFA or formic acid were used, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.

Quantitative Data for Preparative HPLC
ParameterDescriptionTypical Values / ConditionsReference
Stationary Phase Column packing material.C18-bonded silica, 5-10 µm particle size.[10]
Mobile Phase A Weak eluent.Water + 0.1% TFA or Formic Acid.[9]
Mobile Phase B Strong eluent.Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA or Formic Acid.[10]
Typical Gradient Elution program.5-95% B over 20-30 minutes.[11]
Flow Rate Rate of mobile phase delivery.20-100 mL/min (depends on column diameter).[9]
Expected Purity Purity of the isolated product.>98-99%.[12]

Protocol 3: Purification by Crystallization

Crystallization is a powerful technique that can yield material of very high purity. It is often used as a final purification step for solid compounds. The process relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, causing the compound to precipitate out of the solution in a highly ordered crystalline form, leaving impurities behind in the solvent.

Detailed Methodology
  • Solvent Selection:

    • The key is to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof) to find an appropriate system.

  • Crystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially in a refrigerator or freezer to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[7]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Decision-Making for Purification Strategy

Choosing the right purification method depends on several factors, including the scale of the reaction, the nature of the impurities, and the required final purity.

G Decision Tree for Purification Method Selection start Crude Product scale Scale > 500 mg? start->scale tlc Good Separation by TLC? scale->tlc Yes prephplc Use Preparative HPLC scale->prephplc No polarity Product is very polar? tlc->polarity No flash Use Flash Chromatography tlc->flash Yes polarity->flash No polarity->prephplc Yes final_purity Need >98% Purity? crystallize Attempt Crystallization final_purity->crystallize Yes end_product Pure Product final_purity->end_product No flash->final_purity prephplc->final_purity crystallize->end_product

References

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-1,5-naphthyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 3-Bromo-1,5-naphthyridine. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The primary side products encountered are typically hydrodehalogenation (replacement of the bromine atom with a hydrogen) and homocoupling of the coupling partners. For Suzuki-Miyaura reactions, homocoupling of the boronic acid is a common issue, often promoted by the presence of oxygen.[1][2] In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a known side reaction, which can be exacerbated by the copper co-catalyst in the presence of oxygen.[3] For Buchwald-Hartwig aminations, in addition to hydrodehalogenation, unproductive β-hydride elimination from the palladium-amide intermediate can occur.[4]

Q2: Why is this compound a challenging substrate for cross-coupling reactions?

A2: The nitrogen atoms in the 1,5-naphthyridine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This coordination can interfere with the catalytic cycle, resulting in lower yields and slower reaction rates. The electron-deficient nature of the naphthyridine ring can also influence the reactivity of the C-Br bond.

Q3: How can I minimize the formation of the hydrodehalogenation side product?

A3: Hydrodehalogenation can arise from various sources, including trace water or other protic impurities in the reaction mixture. Using anhydrous solvents and reagents, and ensuring a thoroughly dry inert gas stream can help mitigate this. Additionally, some palladium-ligand complexes are more prone to promoting this side reaction, so screening different ligands may be beneficial.

Q4: What are the best practices to avoid homocoupling of the boronic acid in Suzuki-Miyaura reactions?

A4: Rigorous exclusion of oxygen from the reaction system is crucial. This can be achieved by thoroughly degassing solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[2] Using a slight excess of the this compound can also favor the desired cross-coupling over homocoupling.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Yield of the Desired Product

Potential Cause Suggested Solution
Catalyst Inactivity/Deactivation The nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium. Consider using a higher catalyst loading (2-5 mol%).
Inefficient Transmetalation The choice of base is critical. For N-heterocyclic substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered to maximize its surface area.
Protodeboronation of Boronic Acid The boronic acid may be degrading under the reaction conditions. Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Ensure anhydrous conditions where possible.[2][5]
Poor Solubility The starting materials may not be fully dissolved. Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water is common.[6]

Issue 2: Significant Formation of Side Products

Side Product Potential Cause Suggested Solution
Hydrodehalogenation Presence of protic impurities or catalyst-mediated reduction.Use anhydrous solvents and reagents. Screen different palladium/ligand systems.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction setup.[2] Use a slight excess of this compound.[1]

While specific quantitative data for side products in this compound couplings is scarce in the literature, the following table provides representative yields for the desired products in similar systems, highlighting successful conditions.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802485[7]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802489[7]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802482[7]
Buchwald-Hartwig Amination

Issue 1: Low Conversion or No Reaction

Potential Cause Suggested Solution
Catalyst Inhibition Similar to Suzuki coupling, the naphthyridine nitrogen can inhibit the palladium catalyst. Employ bulky, electron-rich ligands like Xantphos, XPhos, or RuPhos.[8]
Inappropriate Base The choice of base is critical for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[8]
Sterically Hindered Amine Highly hindered amines can be challenging coupling partners. Use a more active catalyst system, potentially with a more sterically demanding ligand.

Issue 2: Formation of Hydrodehalogenation Product

Potential Cause Suggested Solution
β-Hydride Elimination This can be a competing pathway to reductive elimination.[4]
Protic Impurities Trace amounts of water can lead to hydrodehalogenation.
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene1101885[8]
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane1001292[8]
p-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478[8]
Sonogashira Coupling

Issue 1: Low Yield of Coupled Product

Potential Cause Suggested Solution
Catalyst System Inactivity Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Use fresh, high-purity reagents.
Base Incompatibility An amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used and often serves as the solvent or co-solvent. Ensure the base is dry and of high quality.
Glaser Homocoupling The terminal alkyne can undergo oxidative homocoupling, especially in the presence of oxygen.[3]

Issue 2: Formation of Di-alkyne (Glaser) Side Product

Potential Cause Suggested Solution
Presence of Oxygen Oxygen promotes the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt.[3]

While specific data for this compound is limited, the following conditions were found to be optimal for the Sonogashira coupling of structurally similar 2-amino-3-bromopyridines with various terminal alkynes, yielding products in the 72-96% range.[9][10]

CatalystLigandAdditiveBaseSolventTemperatureTime
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100 °C3 h

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of DMF and an amine base. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Wash further with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OR)2 Base Pd(II)_Intermediate Ar-Pd(II)L2-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions Start Low or No Product Yield Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Base Is the base suitable? Check_Catalyst->Check_Base Yes Change_Ligand Use bulky, electron-rich ligand Check_Catalyst->Change_Ligand No Increase_Loading Increase catalyst loading Check_Catalyst->Increase_Loading No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Screen_Bases Screen alternative bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Optimize_Temp Optimize temperature and time Check_Conditions->Optimize_Temp No Degas_Thoroughly Ensure rigorous degassing Check_Conditions->Degas_Thoroughly No

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Buchwald_Hartwig_Workflow Setup 1. Reaction Setup (Substrate, Amine, Catalyst, Ligand, Base) Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent React 4. Heat to Reaction Temperature Solvent->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Cooldown and Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Desired N-Aryl-1,5-naphthyridine Purify->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

Technical Support Center: Efficient Coupling with 3-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for performing efficient cross-coupling reactions with 3-Bromo-1,5-naphthyridine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the common causes and how can I improve it?

A1: Low yields with heteroaromatic bromides like this compound can be due to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1] Here are common causes and solutions:

  • Catalyst Inhibition: The lone pair of electrons on the naphthyridine nitrogen can deactivate the palladium catalyst.

    • Solution: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or DavePhos. These ligands can promote the desired catalytic cycle and shield the palladium center.[2]

  • Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the precatalyst.

    • Solution: Employ modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that rapidly form the active LPd(0) catalyst.[3]

  • Poor Reagent Quality: Boronic acids can degrade over time, and solvents may contain impurities.

    • Solution: Use fresh, high-purity boronic acids and anhydrous solvents. Ensure the base is finely ground and dry.[4][5]

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is critical for efficient transmetalation.

    • Solution: A common starting point is K₂CO₃ or Cs₂CO₃ as the base in a solvent system like 1,4-dioxane/water or DME.[4][6] For challenging couplings, K₃PO₄ can be effective.[5]

Q2: I am observing significant amounts of dehalogenated 1,5-naphthyridine as a byproduct. How can I prevent this?

A2: Dehalogenation (proto-debromination) is a common side reaction.

  • Cause: This can be caused by protic impurities (like water) or a catalyst system that favors reductive dehalogenation, especially at high temperatures.[4][7]

  • Solutions:

    • Use Anhydrous Conditions: While many Suzuki protocols tolerate water, using anhydrous solvents and reagents can minimize this side reaction.[4]

    • Optimize Catalyst and Ligand: A more efficient catalyst system that promotes cross-coupling over reduction is needed.[7] Screening different phosphine ligands can be beneficial.

    • Lower Reaction Temperature: If possible, reducing the reaction temperature may disfavor the dehalogenation pathway.

Q3: How can I minimize the formation of homocoupled boronic acid (Glaser coupling) byproducts?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1]

  • Solution: Thoroughly degas the reaction mixture and solvents.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[1][7]

Buchwald-Hartwig Amination

Q1: What are the recommended catalysts and ligands for the Buchwald-Hartwig amination of this compound?

A1: The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. For N-heterocyclic halides, bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle.[2][8][9]

  • Recommended Ligands: Consider using ligands such as XPhos, SPhos, or DavePhos. These have proven effective for coupling amines with challenging heteroaryl chlorides and bromides.[2][10]

  • Catalyst Precursors: Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands. Pre-formed palladium precatalysts incorporating these ligands are also excellent choices for ensuring efficient generation of the active catalyst.[11]

Q2: My Buchwald-Hartwig reaction is not going to completion. What should I try?

A2: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[2]

  • Solvent Choice: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[12]

  • Temperature: Ensure the reaction temperature is adequate. While some modern catalysts work at lower temperatures, many systems require heating to 80-110 °C.[2]

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure all reagents are added under an inert atmosphere (nitrogen or argon).[9]

Sonogashira Coupling

Q1: What are the key considerations for a successful Sonogashira coupling with this compound?

A1: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[13]

  • Catalyst System: A typical system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper co-catalyst, most commonly copper(I) iodide (CuI).[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system.[14]

  • Atmosphere: These reactions should be performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[16]

Q2: I am having issues with alkyne homocoupling. How can this be minimized?

A2: Alkyne homocoupling is a major side reaction, often driven by the copper catalyst in the presence of oxygen.

  • Solutions:

    • Rigorous Degassing: Ensure the reaction setup is free of oxygen by using Schlenk techniques or a glovebox.[16]

    • Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which eliminates the primary pathway for homocoupling. These methods may require specific ligands or higher temperatures.[17][18][19]

Data Summary Tables

The following tables provide typical starting conditions for cross-coupling reactions with this compound, based on protocols for similar N-heterocyclic substrates. Optimization for your specific coupling partners is recommended.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)(none)
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)DME/H₂O (3:1)
Temperature 100 °C110 °C90 °C
Time 12-24 h12-24 h4-12 h

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)DavePhos (4 mol%)
Base NaOtBu (1.2 equiv)Cs₂CO₃ (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Time 8-16 h12-24 h

Table 3: Typical Conditions for Sonogashira Coupling

ParameterCondition 1 (Standard)Condition 2 (Copper-Free)
Pd Source Pd(PPh₃)₂Cl₂ (2.5 mol%)Pd(OAc)₂ (1.5 mol%)
Co-catalyst CuI (5 mol%)None
Ligand PPh₃ (5 mol%)XPhos (3 mol%)
Base Et₃N (2-3 equiv)Cs₂CO₃ (2 equiv)
Solvent DMF or THFDMF
Temperature 80-100 °C100 °C
Time 3-8 h6-12 h

Visual Guides and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven or Flame-dried) B Add Solids: This compound, Coupling Partner, Base A->B C Seal Vessel & Establish Inert Atmosphere (Cycle Vacuum/Inert Gas) B->C D Add Degassed Solvent(s) via Syringe C->D E Add Catalyst/Ligand (under positive pressure) D->E F Heat to Desired Temperature with Stirring E->F G Monitor Reaction (TLC, LC-MS) F->G H Cool to Room Temp & Quench Reaction G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer & Concentrate I->J K Purify Product (Column Chromatography) J->K

Caption: Experimental workflow for a typical cross-coupling reaction.

Troubleshooting Low Yields

This decision tree provides a logical approach to troubleshooting low-yielding coupling reactions.

G Start Low or No Yield Observed Check_Start Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Start Start_Present Is Starting Material Consumed? Check_Start->Start_Present Dehalogenation Predominant Dehalogenated Byproduct Start_Present->Dehalogenation Mostly Homocoupling Predominant Homocoupled Byproduct Start_Present->Homocoupling Some No_Reaction Starting Material Largely Unchanged Start_Present->No_Reaction No Sol_Dehal Solutions: - Use Anhydrous Solvents - Lower Temperature - Screen Ligands Dehalogenation->Sol_Dehal Sol_Homo Solutions: - Rigorously Degas Solvents - Use Fresh Boronic Acid - Consider Cu-free Sonogashira Homocoupling->Sol_Homo Sol_No_React Solutions: - Check Catalyst/Ligand/Base Quality - Increase Temperature - Use a More Active Precatalyst - Re-evaluate Solvent/Base Combo No_Reaction->Sol_No_React

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₂CO₃ (2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.[4]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand if required.[7]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The mixture should be degassed for an additional 10-15 minutes by bubbling argon through it.[20]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.2 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

  • Reagent Addition: Under positive argon pressure, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 8-16 hours.

  • Monitoring & Workup: Follow the monitoring and workup steps as outlined in the Suzuki protocol.

Protocol 3: General Procedure for Sonogashira Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (CuI, 5 mol%).[14]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1 equiv) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.[14]

  • Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 100 °C) for 3-8 hours.[14][21]

  • Workup: Upon completion, cool the reaction, dilute with an ether like Et₂O, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry and concentrate.[14]

  • Purification: Purify the crude product by flash column chromatography.

References

Troubleshooting low conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination can be caused by several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:

  • Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly degassed (e.g., by three cycles of evacuating and backfilling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the setup and reaction time.[2] Pre-catalysts are often more stable and can provide more reliable generation of the active species.[2][3]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[4] Use anhydrous, degassed solvents and ensure the purity of your aryl halide, amine, and base.

  • Reaction Temperature: These reactions typically require heating, often between 80-110 °C, to proceed at a reasonable rate.[4][5] If the temperature is too low, the reaction may be sluggish. Conversely, temperatures above 120 °C can lead to catalyst decomposition.[4] If you suspect the temperature is not optimal, cautiously increase it in 10 °C increments.[2]

  • Solubility Issues: Poor solubility of the starting materials or the base is a frequent and often underestimated cause of reaction failure.[1][5] If you observe poor solubility, screening alternative solvents is recommended.[2]

Q2: How do I select the right catalyst, ligand, base, and solvent?

The choice of these components is interdependent and crucial for success.[2]

Ligand Selection

Ligand selection is highly dependent on the substrate. For many applications, bulky, electron-rich phosphine ligands are effective.[6][7] The development of various "generations" of catalyst systems has expanded the scope to include a wide variety of amines and aryl groups.[6]

  • Aryl Chlorides: These substrates are notoriously less reactive and often require more sterically bulky and electron-rich phosphine ligands to achieve good yields.[1][8]

  • Heterocyclic Substrates: The nitrogen atom in some heterocyclic substrates (like 2-halopyridines) can coordinate to the palladium center and poison the catalyst.[4] Using sterically bulky ligands can help prevent this inhibitory coordination.[4]

Nucleophile ClassRecommended Ligands (Examples)
Primary Aliphatic AminesBrettPhos, XPhos
Secondary Aliphatic AminesXPhos, RuPhos
Aryl AminesXantphos, BINAP, RuPhos
Hindered Amines/AnilinesRuPhos, tBuXPhos
N-HeterocyclesXPhos, RuPhos, SPhos

This table provides general recommendations. Optimization is often necessary.

Base and Solvent Selection

The base and solvent work in concert to facilitate the reaction.[2]

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates.[2][5] However, they can be incompatible with base-sensitive functional groups.[2] For such substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[2] The particle size and surface area of solid inorganic bases can also impact the reaction rate.[5]

  • Solvents: The primary role of the solvent is to solubilize all reaction components.[1] Aprotic polar solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene, are most common.[1][2] Poor solubility can be a major cause of low conversion.[5] Note that some solvents like acetonitrile or pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[5]

BasepKaH (approx.)Common SolventsNotes
Strong Bases
NaOtBu19Toluene, Dioxane, THFVery common, promotes high reaction rates.[1][5] Incompatible with base-sensitive groups.[2]
LHMDS26Toluene, THFUseful for substrates with acidic protons.[9]
Weaker Bases
Cs₂CO₃10Dioxane, Toluene, DMFGood solubility and broader functional group tolerance.[2][5]
K₃PO₄12.3Dioxane, TolueneOffers good functional group tolerance but may require higher temperatures.[2][5]

Q3: My reaction starts but then stalls, or I see a black precipitate. What's happening?

This often indicates catalyst decomposition or poisoning.

  • Formation of Palladium Black: The appearance of a fine black precipitate is metallic palladium that has fallen out of the catalytic cycle.[4] This indicates catalyst death and can be caused by excessive temperature, impurities, or an inappropriate ligand/substrate combination.[4] Consider lowering the reaction temperature or using a more robust pre-catalyst.[2][4]

  • Catalyst Poisoning: Certain functional groups (e.g., some heterocycles, thiols) can irreversibly bind to the palladium catalyst, inhibiting its activity.[4][9] For substrates like 2-halopyridines, the pyridine nitrogen itself can act as a poison.[4] The solution often involves screening ligands to find one that is bulky enough to protect the metal center and favor the desired catalytic cycle.[4]

Q4: What are the most common side reactions and how can they be minimized?

Several side reactions can compete with the desired C-N coupling.[1]

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2][6] This can sometimes be minimized by:

    • Optimizing the base, potentially using a weaker or less hindered one.[2]

    • Lowering the reaction temperature.[2]

    • Screening different ligands, as some are more prone to promoting this pathway.[2]

  • β-Hydride Elimination: This can occur with amines that have a hydrogen atom on the beta-carbon. It competes with reductive elimination and results in a hydrodehalogenated arene and an imine.[6] The choice of a bulky ligand can often disfavor this side reaction.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar-X amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ oa_complex->amine_complex Amine Coordination + H₂NR amido_complex L-Pd(II)(Ar)(HNR) Amido Complex amine_complex->amido_complex Deprotonation - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination Product Product (Ar-NRH) amido_complex->Product ArX Aryl Halide (Ar-X) ArX->oa_complex Amine Amine (H₂NR) Amine->amine_complex Base Base Base->amine_complex Salt Salt (Base-H⁺X⁻)

A simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow start Low or No Conversion check_inert Is the system rigorously inert (degassed, Ar/N₂)? start->check_inert check_reagents Are reagents/solvents pure and anhydrous? check_inert->check_reagents Yes fix_inert Action: Improve inert atmosphere technique. check_inert->fix_inert No check_temp Is the reaction temperature optimal (typically 80-110 °C)? check_reagents->check_temp Yes fix_reagents Action: Use fresh, pure reagents and anhydrous solvents. check_reagents->fix_reagents No check_solubility Are all components soluble? check_temp->check_solubility Yes fix_temp Action: Adjust temperature incrementally. check_temp->fix_temp No fix_solubility Action: Screen alternative solvents (Toluene, Dioxane). check_solubility->fix_solubility No optimization Initial checks passed. Proceed to optimization. check_solubility->optimization Yes screen_ligand Screen Ligands (e.g., XPhos, RuPhos) optimization->screen_ligand screen_base Screen Bases (e.g., NaOtBu vs. Cs₂CO₃) optimization->screen_base screen_ligand->screen_base

A troubleshooting workflow for low conversion.
Key Reaction Components and Relationships

Key components of the amination reaction.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[2]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., 1-2 mol %) and the ligand (e.g., 1.2-2.4 mol %).[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2] The concentration is typically between 0.1 M and 1.0 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1][4] Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for Reaction Optimization

When troubleshooting low conversion, a systematic approach is crucial. It is often best to change one variable at a time.[10]

  • Establish a Baseline: Run the reaction using a standard, literature-reported condition (e.g., XPhos Pd G3, NaOtBu, Toluene at 100 °C) to establish a baseline yield. Include replicates to ensure reproducibility.[11]

  • Ligand Screening: Set up parallel reactions, keeping the palladium source, base, solvent, and temperature constant. Test a panel of 3-5 different ligands (e.g., XPhos, RuPhos, SPhos, Xantphos) to identify the most promising candidate.[4]

  • Base Screening: Using the best ligand from the previous step, screen a selection of bases. Compare a strong base (NaOtBu) with weaker, more functional-group-tolerant bases (Cs₂CO₃, K₃PO₄).[2]

  • Solvent Screening: If solubility is suspected to be an issue or if yields are still low, screen different solvents (e.g., Toluene, 1,4-Dioxane, THF) with the best ligand/base combination.[2]

  • Temperature Optimization: Once the optimal components are identified, investigate the effect of temperature. Run the reaction at three different temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the ideal balance between reaction rate and catalyst stability.[2]

References

Technical Support Center: Palladium Catalyst Removal from 3-aryl-1,5-naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-aryl-1,5-naphthyridine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from 3-aryl-1,5-naphthyridine products?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Chromatography: Using techniques like column chromatography to separate the desired 3-aryl-1,5-naphthyridine product from the palladium catalyst.[1][3][4]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]

Q2: How do I choose the best palladium removal method for my specific 3-aryl-1,5-naphthyridine?

A2: The optimal method depends on several factors:

  • The nature of your 3-aryl-1,5-naphthyridine product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen atoms in the naphthyridine core can potentially coordinate with palladium, making some removal methods less effective.[5]

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid). Filtration is effective for heterogeneous palladium, while scavengers or chromatography are better suited for homogeneous forms.[6]

  • The desired level of purity: For early-stage research, a simple filtration might suffice. For late-stage drug development, more rigorous methods like scavenging followed by chromatography may be necessary to meet regulatory limits.[7]

  • Scalability: Consider the ease of implementation on the desired scale of your synthesis.

Below is a decision tree to help guide your selection process.

G Decision Tree for Palladium Removal Method Selection start Start: Crude 3-aryl-1,5-naphthyridine product with Pd catalyst q1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 a1_yes Filtration through Celite® or a fine filter q1->a1_yes Yes q2 Is the Pd catalyst homogeneous (soluble)? q1->q2 No end Purified 3-aryl-1,5-naphthyridine product a1_yes->end a2_yes Consider Scavengers, Chromatography, or Crystallization q2->a2_yes Yes q3 Is high purity critical (e.g., for clinical studies)? a2_yes->q3 a3_yes Combination of methods: Scavenging followed by Chromatography/Crystallization q3->a3_yes Yes a3_no Single method may suffice: Scavengers or Chromatography q3->a3_no No a3_yes->end a3_no->end

Decision tree for selecting a palladium removal method.

Q3: My 3-aryl-1,5-naphthyridine product seems to retain palladium even after purification. Why might this be happening?

A3: The nitrogen atoms in the 1,5-naphthyridine ring system can act as ligands, forming stable complexes with palladium. This product-palladium complexation can make removal by standard methods challenging.[5] In such cases, you might need to employ more stringent methods or a combination of techniques. Consider adding a competing ligand to disrupt the product-palladium interaction before attempting removal with a scavenger.[5]

Troubleshooting Guides

Problem 1: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[6] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[6] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, thiourea functionalized) to identify the most effective one for your specific 3-aryl-1,5-naphthyridine.[5][6]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Equivalents: Start with a higher ratio of scavenger to palladium (e.g., 5-10 equivalents).[5] 2. Optimize Reaction Time and Temperature: Monitor the palladium removal over time at room temperature and consider gentle heating if the reaction is slow.[5]
Poor Mass Transfer 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species in the solution.[5]
Product-Palladium Complexation 1. Add a Competing Ligand: Introduce a ligand that can displace your product from the palladium center before adding the scavenger.[5] 2. Change the Solvent: Altering the solvent may disrupt the product-palladium complex.[5]

Problem 2: Significant Product Loss During Purification

  • Symptoms: Low yield of the 3-aryl-1,5-naphthyridine product after palladium removal.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Non-specific Adsorption of Product onto Scavenger/Adsorbent 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[6][8] 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product.[1]
Product Co-precipitation with Palladium 1. Modify Precipitation/Crystallization Conditions: Adjust the solvent system, temperature, or cooling rate to favor the crystallization of your product while keeping the palladium species in solution.
Product Degradation 1. Check Product Stability: Ensure your 3-aryl-1,5-naphthyridine is stable to the conditions of the chosen purification method (e.g., pH, temperature).

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up.

  • Solvent Exchange: If necessary, evaporate the reaction solvent and dissolve the crude 3-aryl-1,5-naphthyridine product in a suitable solvent like THF, ethyl acetate, or toluene.[5]

  • Scavenger Addition: Add the solid-supported thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[5]

  • Stirring: Stir the mixture vigorously at room temperature. Monitor the palladium concentration periodically by taking small aliquots. The optimal time can range from 2 to 24 hours.[5]

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[5]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[5]

  • Analysis: Determine the final palladium concentration in the product using methods like ICP-MS.[8]

Protocol 2: Palladium Removal by Filtration through Celite®

This protocol is suitable for heterogeneous palladium catalysts like Pd/C.

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press to create a compact bed.[6] Pre-wet the Celite® pad with the solvent used in the reaction mixture.[6]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[6]

  • Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[6]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[6]

  • Collect the Filtrate: The filtrate contains the 3-aryl-1,5-naphthyridine product, free of heterogeneous palladium.[6]

Workflow Diagrams

G General Workflow for Palladium Removal Using a Solid-Supported Scavenger cluster_0 Preparation cluster_1 Scavenging cluster_2 Separation & Analysis start Crude Product in Reaction Solvent dissolve Dissolve/Dilute Crude Product in Suitable Solvent start->dissolve add_scavenger Add Solid-Supported Scavenger dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate analyze Analyze for Residual Pd (e.g., ICP-MS) concentrate->analyze

General workflow for palladium removal using a solid-supported scavenger.

G Troubleshooting Logic for Ineffective Palladium Removal start High Residual Pd After Purification q1 Was a scavenger used? start->q1 a1_yes Review Scavenger Choice, Loading, and Conditions q1->a1_yes Yes a1_no Was filtration used? q1->a1_no No a2_yes Is the Pd species soluble? a1_no->a2_yes a2_no Consider other purification methods (Chromatography, Crystallization) a3_yes Filtration is ineffective for soluble Pd. Use scavengers or chromatography. a2_yes->a3_yes Yes a3_no Optimize filtration: - Check filter porosity - Ensure proper Celite® bed packing a2_yes->a3_no No

Troubleshooting guide for ineffective palladium removal.

Quantitative Data Summary

The efficiency of palladium removal can vary significantly depending on the chosen method, the specific 3-aryl-1,5-naphthyridine, and the reaction conditions. The following table provides a general comparison of common techniques based on literature data for various organic compounds.

MethodTypical Initial Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (for heterogeneous Pd) >1000<100Simple, fast, and inexpensive.[2]Only effective for insoluble palladium species.[6]
Activated Carbon 100 - 1000<50Cost-effective and widely applicable.[5][8]Can lead to product loss due to non-specific adsorption.[1][5]
Silica-Based Scavengers (e.g., Thiol) 100 - 2400<10 - 50High efficiency and selectivity.[9][10]Higher cost compared to activated carbon.
Polymer-Supported Scavengers 100 - 1000<50Good performance in various solvents.Can swell in certain organic solvents.
Column Chromatography 100 - 5000<50Can remove other impurities simultaneously.[3][4]Can be time-consuming and require large volumes of solvent.
Crystallization >100VariableCan provide very high purity product.Efficiency is highly dependent on the compound and solvent system.[1]

Note: The actual performance will depend on the specific experimental conditions. It is recommended to perform small-scale optimization studies.[1] Residual palladium levels should be quantified by sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4][11]

References

Managing reaction temperatures for Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage reaction temperatures for successful Sonogashira coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction is not proceeding or is very sluggish. Should I increase the temperature?

A1: An incomplete or slow reaction is often related to insufficient temperature, especially when using less reactive aryl halides. The general reactivity trend for aryl halides is I > OTf > Br > Cl.[1][2] While aryl iodides can often be coupled at room temperature, aryl bromides may require heating, and aryl chlorides generally demand higher temperatures.[1][3]

  • Troubleshooting Steps:

    • Verify Reactant Purity: Ensure your aryl halide and alkyne are pure, as impurities can poison the catalyst.[1]

    • Check Catalyst and Reagents: Use active palladium and copper catalysts. Copper(I) iodide can degrade over time, so using a fresh batch is advisable.[1]

    • Ensure Anhydrous and Anaerobic Conditions: Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Gradually Increase Temperature: If the above conditions are met, a temperature increase is a reasonable next step. For aryl bromides, temperatures around 80-100°C might be necessary.[4] Some systems may even require temperatures up to 130°C.[5][6] Monitor the reaction by thin-layer chromatography (TLC) as you incrementally raise the temperature.

Q2: I am observing a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst.[1] This can be triggered by excessively high temperatures, inappropriate solvent choice, or the presence of impurities.[1][7]

  • Troubleshooting Steps:

    • Optimize Temperature: Avoid excessively high temperatures. If the reaction requires heating, increase the temperature gradually and monitor for any changes in color.

    • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1][7] Consider switching to an alternative solvent such as DMF, toluene, or dioxane.

    • Reagent Purity: Use high-purity, degassed solvents and reagents to prevent catalyst poisoning and decomposition.[1]

    • Ligand Selection: The choice of phosphine ligand can influence catalyst stability. Consider using bulky, electron-rich ligands which can stabilize the palladium center.

Q3: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling). Is my reaction temperature too high?

A3: While high temperatures can contribute to various side reactions, Glaser homocoupling is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1][8] However, temperature can play an indirect role by increasing the rate of this side reaction.

  • Troubleshooting Steps:

    • Improve Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods can mitigate Glaser coupling but may require different ligands or reaction conditions.[1]

    • Temperature Management: While not the primary cause, running the reaction at the lowest effective temperature can help minimize side reactions in general. An exponential increase in activity was observed between 293–353 K (20–80 °C), accompanied by a decrease in Glaser product formation.[9]

Q4: Can I run a Sonogashira coupling at room temperature?

A4: Yes, Sonogashira couplings can be performed at room temperature, and this is one of the advantages of this reaction.[3][8] Room-temperature reactions are most successful with highly reactive aryl halides, such as aryl iodides.[2][3] Some modern catalytic systems are specifically designed for room-temperature couplings even with less reactive substrates.[10][11]

Q5: What is the typical temperature range for Sonogashira coupling with different aryl halides?

A5: The optimal temperature is highly dependent on the specific substrates and catalytic system. However, a general guideline based on the aryl halide is as follows:

  • Aryl Iodides: Often react efficiently at room temperature (around 25°C).[3]

  • Aryl Bromides: Typically require heating, with temperatures ranging from 50°C to 100°C.[4][12]

  • Aryl Chlorides: Are the least reactive and usually necessitate higher temperatures, potentially from 100°C to 130°C or even higher, often in combination with specialized catalyst systems.[5]

Quantitative Data on Reaction Temperatures

The following table summarizes various reported conditions for Sonogashira coupling, highlighting the role of temperature.

Aryl Halide (1 eq.)Alkyne (eq.)Pd Catalyst (mol%)Cu Catalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
2,6,9,10-tetrabromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ (2.5)-Et₃N1,4-Dioxane/Et₃N (1:1)Room Temp480
DibromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃2-MeTHFRoom Temp-Good
4-IodoanisolePhenylacetyleneCuI (5)-K₂CO₃ (2)Water100-Good
o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄ (5)-DBU (2)-12024>99
Aryl HalidesPhenylacetyleneGO-supported Cu(I)-K₂CO₃Water80-High
N-benzyl-2-bromo-N-mesitylpropanamideEthynylbenzene (2.0)CuI (10)-iPr-BOPA (10)CH₃CN-10--
Aryl Iodides/BromidesTerminal AlkynesDendritic Pd(II)-Et₃NEt₃N25-120--
IodobenzenePhenylacetyleneDipyridylpalladium complex-TBAANMPRoom Temp--

Detailed Experimental Protocol

This protocol provides a general procedure for a copper-palladium co-catalyzed Sonogashira coupling with an emphasis on temperature management.

Materials:

  • Aryl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a dry Schlenk flask.

    • Add the palladium catalyst, copper(I) iodide, and the aryl halide to the flask.

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

    • Add the amine base, followed by the terminal alkyne.

    • If necessary, perform a freeze-pump-thaw cycle to ensure the removal of all dissolved oxygen.

  • Temperature Control:

    • For room temperature reactions: Place the flask on a magnetic stirrer at ambient temperature.

    • For heated reactions:

      • Immerse the flask in an oil bath or place it in a heating mantle connected to a temperature controller.

      • Insert a thermometer or thermocouple into the oil bath to accurately monitor the temperature.

      • Set the controller to the desired reaction temperature. If the optimal temperature is unknown, start at a lower temperature (e.g., 40-50°C) and gradually increase it if the reaction does not proceed.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in Sonogashira coupling reactions.

Sonogashira_Troubleshooting Start Reaction Issue: Low/No Conversion or Side Products Check_Inert 1. Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents 2. Check Reagent Purity & Catalyst Activity Check_Inert->Check_Reagents Yes Fix_Inert Remediate: Degas Solvent, Purge with Inert Gas Check_Inert->Fix_Inert No Low_Temp_Issue Issue Likely Temperature-Related Check_Reagents->Low_Temp_Issue Yes Replace_Reagents Remediate: Use Fresh Catalysts, Purify Starting Materials Check_Reagents->Replace_Reagents No Increase_Temp Gradually Increase Temperature (e.g., in 10-20°C increments) Low_Temp_Issue->Increase_Temp Monitor_Reaction Monitor by TLC/GC/LCMS Increase_Temp->Monitor_Reaction Success Reaction Successful Monitor_Reaction->Success Conversion Improved Decomposition Observe Catalyst Decomposition (Black Precipitate)? Monitor_Reaction->Decomposition No Improvement or Black Precipitate Optimize_Conditions Optimize Conditions: - Lower Temperature - Change Solvent - Use Stabilizing Ligand Decomposition->Optimize_Conditions Yes Homocoupling Observe Homocoupling (Glaser Product)? Decomposition->Homocoupling No Homocoupling->Success No, Reaction Complete Improve_Inert Improve Degassing & Inert Atmosphere Homocoupling->Improve_Inert Yes Copper_Free Consider Copper-Free Protocol Improve_Inert->Copper_Free Fix_Inert->Start Replace_Reagents->Start

A troubleshooting workflow for Sonogashira coupling temperature issues.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This guide addresses the common issue of significant formation of the boronic acid homocoupling byproduct, which can reduce the yield of the desired cross-coupled product and complicate purification.

Problem Potential Cause Recommended Solution
Significant formation of boronic acid homocoupling product Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[1]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). See Experimental Protocols for detailed degassing procedures.
Use of a Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with the boronic acid to cause homocoupling before being reduced to the catalytically active Pd(0) state.[1]Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, add a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction to Pd(0) and minimize the concentration of free Pd(II).[1]
Inappropriate Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. Some ligands may not efficiently promote the desired cross-coupling pathway over homocoupling.Screen Ligands: Test a variety of phosphine ligands, particularly bulky, electron-rich ligands (e.g., SPhos, XPhos), which can accelerate the reductive elimination step and disfavor homocoupling.[2]
Suboptimal Base or Solvent System: The choice of base and solvent can significantly affect reaction kinetics and the prevalence of side reactions.Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water). The optimal combination is often substrate-dependent.[3]
Boronic Acid Instability: Some boronic acids are prone to decomposition or protodeboronation, which can contribute to side reactions.Use More Stable Boronic Acid Derivatives: Consider using more stable derivatives such as pinacol esters (Bpin) or MIDA boronates. These can provide a slow, controlled release of the boronic acid, suppressing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in a Suzuki reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct. This reaction consumes the boronic acid, lowers the yield of the intended cross-coupled product, and can make purification more challenging due to the structural similarities of the products.

Q2: How does oxygen contribute to the formation of the homocoupling byproduct?

A2: Dissolved oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to palladium(II) species. These Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and the regeneration of Pd(0).[1] Therefore, rigorous exclusion of oxygen is critical.

Q3: Is it always better to use a Pd(0) precatalyst instead of a Pd(II) precatalyst?

A3: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often advantageous for minimizing homocoupling because it eliminates the initial step of reducing a Pd(II) species to the active Pd(0) catalyst. This reduction step, if not efficient, can be a primary source of homocoupling. However, Pd(II) precatalysts are often more stable and easier to handle. If a Pd(II) source is used, the addition of a mild reducing agent can mitigate the risk of homocoupling.[1]

Q4: Can the choice of base influence the amount of homocoupling?

A4: Yes, the base plays a crucial role in the transmetalation step by activating the boronic acid. The nature and strength of the base can influence the reaction rate and selectivity. While its direct effect on homocoupling is complex, an optimized base can improve the rate of the desired cross-coupling, thereby minimizing the opportunity for side reactions. Screening different bases is often a key step in optimizing a Suzuki reaction to favor the desired product.[3]

Q5: My reaction is clean, but the yield is low. Could homocoupling be the reason?

A5: Even small amounts of homocoupling can significantly impact the yield, especially if the boronic acid is a valuable or limiting reagent. It is advisable to analyze the crude reaction mixture by techniques like LC-MS or ¹H NMR to quantify the amount of homocoupling byproduct.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on how different reaction components can influence the outcome of a Suzuki-Miyaura coupling, with a focus on minimizing the homocoupling byproduct.

Table 1: Comparison of Various Bases on Suzuki Coupling Yield

Reaction: 4-bromotoluene with phenylboronic acid.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001275
6TEAToluenePd(OAc)₂PPh₃1001240
Data is illustrative and compiled from multiple sources. Yields are highly dependent on the specific substrates and conditions.[3][4][5]

Table 2: Effect of Ligand Choice on the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

EntryLigandCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1SPhosPd₂(dba)₃K₃PO₄Dioxane100495
2XPhosPd₂(dba)₃K₃PO₄Dioxane100492
3RuPhosPd₂(dba)₃K₃PO₄Dioxane100488
4P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane100485
5PPh₃Pd₂(dba)₃K₃PO₄Dioxane1001265
This table illustrates the significant impact of bulky, electron-rich phosphine ligands on the efficiency of the coupling with a challenging heteroaryl bromide.[2]

Table 3: Quantitative Effect of a Mild Reducing Agent on Homocoupling

ConditionHomocoupling Byproduct (%)
Without Potassium Formate0.5 - 1.5%
With Potassium Formate< 0.1%
This data demonstrates the effectiveness of adding potassium formate in suppressing the homocoupling side reaction when using a Pd(II) precatalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction

This protocol employs a Pd(0) catalyst and rigorous degassing to minimize homocoupling.

Materials:

  • Aryl/vinyl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol)

  • Degassed 1,4-dioxane (8 mL)

  • Degassed deionized water (2 mL)

  • Schlenk flask or a vial with a septum-sealed cap

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • Glassware Preparation: Dry the reaction flask/vial under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl/vinyl halide, boronic acid, and K₃PO₄.

  • Inerting the System: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed deionized water via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solvent Degassing Techniques

Method A: Sparge with Inert Gas

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface.

  • Use a second, shorter needle as an outlet.

  • Bubble the inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. This method is suitable for most applications.

Method B: Freeze-Pump-Thaw This is a more rigorous method for highly oxygen-sensitive reactions.

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum and thaw the solvent completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas.

Visualizations

Suzuki_Homocoupling_Pathway cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Ar-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX Transmetalation Transmetalation (R'-B(OH)₂ + Base) PdII_RX->Transmetalation Ar'-B(OH)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RE Reductive Elimination PdII_R_Rprime->RE RE->Pd0 Regenerates Catalyst Product R-R' RE->Product Pd0_side Pd(0)L_n Oxidation Oxidation (O₂) Pd0_side->Oxidation O₂ PdII Pd(II)L_n Oxidation->PdII Homocoupling_Step Reaction with 2 x R'-B(OH)₂ PdII->Homocoupling_Step 2 Ar'-B(OH)₂ Homocoupling_Step->Pd0_side Reduces Pd(II) to Pd(0) Homocoupling_Product R'-R' Homocoupling_Step->Homocoupling_Product

Caption: Desired Suzuki cross-coupling cycle versus the undesired homocoupling pathway initiated by oxygen.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Implement sparging or freeze-pump-thaw Check_Degassing->Improve_Degassing No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_to_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_to_Pd0 Yes Add_Reducing_Agent Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Add_Reducing_Agent Yes, and want to keep it Screen_Conditions Screen ligands, bases, and solvents Check_Catalyst->Screen_Conditions No Switch_to_Pd0->Screen_Conditions Add_Reducing_Agent->Screen_Conditions Consider_Boronic_Ester Use a more stable boronic ester (e.g., Bpin) Screen_Conditions->Consider_Boronic_Ester End Homocoupling Minimized Screen_Conditions->End Optimized Consider_Boronic_Ester->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Aryl-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization of 3-aryl-1,5-naphthyridine derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are working with these heterocyclic scaffolds. This document outlines the expected spectral features in ¹H and ¹³C NMR, offers a comparison with alternative analytical techniques, and provides standardized experimental protocols.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-aryl-1,5-naphthyridines. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

To understand the spectrum of a 3-aryl substituted derivative, it is crucial to first consider the spectrum of the parent 1,5-naphthyridine core.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 3-aryl-1,5-naphthyridine will display characteristic signals for the protons on both the naphthyridine core and the appended aryl ring. The protons on the heteroaromatic naphthyridine ring are typically found in the downfield region (δ 7.5–9.5 ppm) due to the deshielding effects of the aromatic ring current and the electronegative nitrogen atoms.[1][2]

Upon substitution with an aryl group at the C3 position, the signal for the H3 proton will be absent. The remaining five protons on the naphthyridine skeleton will show predictable splitting patterns and shifts influenced by the electronic nature of the aryl substituent. The protons closest to the substitution site (H2 and H4) will experience the most significant changes in their chemical shifts.

Table 1: Expected ¹H NMR Data for a Generic 3-Aryl-1,5-Naphthyridine

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
H29.0 – 9.3d (doublet)J2,4 ≈ 2.0–2.5 Hz
H48.5 – 8.8d (doublet)J4,2 ≈ 2.0–2.5 Hz
H69.2 – 9.5dd (doublet of doublets)J6,7 ≈ 4.0–4.5 Hz, J6,8 ≈ 1.5–2.0 Hz
H77.8 – 8.1dd (doublet of doublets)J7,8 ≈ 8.0–8.5 Hz, J7,6 ≈ 4.0–4.5 Hz
H88.4 – 8.7dd (doublet of doublets)J8,7 ≈ 8.0–8.5 Hz, J8,6 ≈ 1.5–2.0 Hz
Ar-H7.0 – 8.5m (multiplet)Dependent on aryl substitution pattern

Note: Chemical shifts are referenced to TMS and are solvent-dependent. The exact positions will vary based on the specific aryl group and its substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a 3-aryl-1,5-naphthyridine, signals will be observed for the eight carbons of the naphthyridine core and the carbons of the aryl substituent. Aromatic and heteroaromatic carbons typically resonate in the range of δ 110–160 ppm.[3][4] The carbon atom directly attached to the nitrogen (e.g., C2, C6, C8a) will be shifted further downfield.[5][6] The substitution at C3 will cause this signal to become a quaternary carbon, which typically results in a lower intensity signal in the spectrum.

Table 2: Expected ¹³C NMR Data for a Generic 3-Aryl-1,5-Naphthyridine

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2150 – 155
C3135 – 145 (Quaternary)
C4138 – 142
C4a125 – 130 (Quaternary)
C6148 – 152
C7122 – 126
C8135 – 140
C8a145 – 150 (Quaternary)
Ar-C (ipso)130 – 140 (Quaternary)
Ar-C120 – 135

Note: Chemical shifts are referenced to TMS and are solvent-dependent.

Comparison with Alternative Analytical Methods

While NMR is definitive for structure elucidation, other techniques provide complementary and crucial information for the complete characterization of 3-aryl-1,5-naphthyridines.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and molecular structure.Provides unambiguous structural determination.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=N, C-H aromatic).[7]Quick, non-destructive, good for identifying key functional groups.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[8][9]High sensitivity, provides molecular formula confirmation.

Infrared (IR) Spectroscopy: IR analysis is useful for confirming the presence of the aromatic C-H and C=N/C=C stretching vibrations characteristic of the naphthyridine ring system. Mass Spectrometry (MS): MS is essential for determining the molecular weight of the compound. The molecular ion peak (M+) will confirm the overall mass, and high-resolution mass spectrometry (HRMS) can provide the exact elemental composition, which is critical for confirming the molecular formula.[8][9]

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol ensures data quality and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-aryl-1,5-naphthyridine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.[5][10]

  • ¹H NMR Acquisition:

    • Scans: Acquire 16-32 scans.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.

  • ¹³C NMR Acquisition:

    • Mode: Acquire the spectrum with proton decoupling.

    • Scans: Acquire 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Spectral Width: Set a spectral width of approximately 250 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm assignments.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a novel 3-aryl-1,5-naphthyridine.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data cluster_other_data Complementary Data synthesis 3-Aryl-1,5-Naphthyridine prep Sample Preparation (Dissolution in Deuterated Solvent) synthesis->prep nmr_acq NMR Spectrometer (Data Acquisition) prep->nmr_acq ms Mass Spectrometry prep->ms (Parallel Analysis) ir IR Spectroscopy prep->ir h1_nmr ¹H NMR nmr_acq->h1_nmr c13_nmr ¹³C NMR nmr_acq->c13_nmr analysis Data Analysis & Structure Elucidation h1_nmr->analysis c13_nmr->analysis ms->analysis ir->analysis

References

Mass Spectrometry Analysis of 3-Amino-1,5-Naphthyridine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of 3-amino-1,5-naphthyridine and its derivatives is crucial for advancing research and ensuring product quality. This guide provides an objective comparison of mass spectrometry with other analytical techniques, supported by representative experimental data and detailed methodologies.

Mass Spectrometry: The Gold Standard for Sensitivity and Specificity

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier analytical technique for the analysis of 3-amino-1,5-naphthyridine products. Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of the target analyte and its impurities, even in complex matrices.

Performance Characteristics

LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers unparalleled performance for the analysis of 3-amino-1,5-naphthyridine. The technique provides a high degree of certainty in identification and quantification due to its mass-based detection of both the parent ion and its characteristic fragment ions.

Experimental Protocol: A Representative LC-MS/MS Method

Below is a typical protocol for the quantitative analysis of 3-amino-1,5-naphthyridine using an LC-MS/MS system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-amino-1,5-naphthyridine sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol, to a concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition to prepare calibration standards and quality control samples at desired concentrations.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The precursor ion (the protonated molecule, [M+H]⁺) and its most abundant fragment ions would be determined by infusing a standard solution of 3-amino-1,5-naphthyridine.

Comparison with Alternative Analytical Techniques

While LC-MS offers superior performance, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence Spectroscopy are also employed for the analysis of 3-amino-1,5-naphthyridine. The choice of technique depends on the specific analytical requirements, such as the need for sensitivity, structural elucidation, or routine quality control.

ParameterMass Spectrometry (LC-MS/MS)HPLC-UVNMR SpectroscopyFluorescence Spectroscopy
Sensitivity Very High (pg to fg level)Moderate (ng to µg level)Low (mg level)High (pg to ng level)
Selectivity Very HighModerateHighModerate to High
Quantitative Accuracy HighHighModerateModerate
Structural Information Fragmentation pattern provides structural cluesNoneDetailed structural informationLimited structural information
Speed FastModerateSlowFast
Cost HighLowVery HighModerate
Typical Application Trace quantification, impurity profiling, metabolite identificationRoutine quality control, purity assessmentStructural elucidation, confirmation of identitySpecific applications requiring high sensitivity
HPLC-UV Analysis

HPLC-UV is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not a primary requirement.[1][2][3][4]

Experimental Protocol: A Representative HPLC-UV Method

  • Sample Preparation: Similar to the LC-MS method, prepare solutions of known concentrations.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where 3-amino-1,5-naphthyridine exhibits maximum absorbance (typically determined by a UV scan).

NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of 3-amino-1,5-naphthyridine and its derivatives.[5][6][7] It provides detailed information about the chemical environment of each atom in the molecule. However, its lower sensitivity makes it unsuitable for trace analysis.

Experimental Protocol: A Representative NMR Method

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically several milligrams) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be used for complete structural assignment.

Fluorescence Spectroscopy

Certain naphthyridine derivatives exhibit fluorescence, which can be exploited for highly sensitive detection.[8][9][10][11] This technique is particularly useful when the matrix is complex and a high degree of sensitivity is required.

Experimental Protocol: A Representative Fluorescence Method

  • Sample Preparation: Prepare dilute solutions of the sample in a suitable solvent.

  • Data Acquisition:

    • Determine the optimal excitation and emission wavelengths by performing excitation and emission scans.

    • Measure the fluorescence intensity at the determined wavelengths.

Visualizing Workflows and Pathways

To better illustrate the analytical processes and the relevance of 3-amino-1,5-naphthyridine in a drug development context, the following diagrams are provided.

Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS System cluster_data_analysis Data Analysis weighing Weighing of Sample dissolution Dissolution & Dilution weighing->dissolution filtration Filtration dissolution->filtration autosampler Autosampler Injection filtration->autosampler lc_column LC Separation autosampler->lc_column esi_source Electrospray Ionization lc_column->esi_source mass_analyzer Mass Analyzer (MS1) esi_source->mass_analyzer collision_cell Collision Cell (Fragmentation) mass_analyzer->collision_cell mass_analyzer2 Mass Analyzer (MS2) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector chromatogram Chromatogram Generation detector->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the analysis of 3-amino-1,5-naphthyridine by LC-MS/MS.

Many naphthyridine derivatives are investigated as kinase inhibitors in drug development. The following diagram illustrates a generic kinase signaling pathway that can be modulated by such compounds.

Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 3-Amino-1,5-Naphthyridine Derivative (Inhibitor) inhibitor->raf

Caption: Inhibition of a kinase signaling pathway by a 3-amino-1,5-naphthyridine derivative.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted-1,5-naphthyridine derivatives, focusing on their development as potent and selective inhibitors of various biological targets. The following sections detail the quantitative inhibitory activities, experimental protocols for key biological assays, and the underlying signaling pathways.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro activities of various 3-substituted-1,5-naphthyridine derivatives against their respective targets.

Table 1: 3-Ethyl-1,5-naphthyridin-2(1H)-one Derivatives as PARP-1 Inhibitors

A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been synthesized and identified as potent and selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The inhibitory activities of representative compounds are listed below.[1][2]

Compound IDR GroupPARP-1 IC50 (nM)DLD-1 (BRCA mutant) IC50 (nM)
7a H>1000>10000
7f 4-fluorophenyl15.6138
8m 4-(trifluoromethyl)benzyl0.494.82
8n 4-cyanobenzyl0.8710.3

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 2: Alternative Naphthyridine Scaffolds as Kinase Inhibitors

To provide a broader context, this table includes the inhibitory activities of other substituted naphthyridine derivatives against different kinase targets.

Compound IDNaphthyridine CoreTarget KinaseIC50 (nM)Reference
8 1,6-naphthyridin-4(1H)-oneMET9.8[3]
9g 1,6-naphthyridin-4(1H)-oneMET9.8[3]
23a 1,6-naphthyridin-4(1H)-oneMET7.1[3]
Representative 1,6-NaphthyridineCDK5<10 (Category A)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

PARP-1 Chemiluminescent Assay

This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated NAD+ into histone proteins.[5][6][7][8]

Materials:

  • 96-well plates pre-coated with histones

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (3-substituted-1,5-naphthyridines)

  • Microplate luminometer

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed three times with PBST (PBS with 0.05% Tween 20). The wells are then blocked with a blocking buffer for at least 90 minutes at room temperature. After blocking, the plates are washed again three times with PBST.

  • Compound Addition: Test compounds are serially diluted in the assay buffer. A specified volume of each dilution is added to the appropriate wells. Control wells receive the vehicle (e.g., DMSO) without the inhibitor.

  • Enzyme Reaction: A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP assay buffer is prepared. The reaction is initiated by adding the master mix to all wells. The plate is then incubated for 1 hour at room temperature.

  • Detection: After incubation, the plate is washed three times with PBST. A solution of Streptavidin-HRP in blocking buffer is added to each well, and the plate is incubated for 30 minutes at room temperature. The plate is washed again three times with PBST.

  • Signal Generation and Measurement: A chemiluminescent HRP substrate is added to each well. The chemiluminescence is immediately measured using a microplate luminometer.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., DLD-1)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Test compounds

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive the vehicle alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair

The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP1_Pathway cluster_0 DNA Damage and Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits DNA_Repair DNA Repair Recruitment->DNA_Repair facilitates Inhibitor 3-Substituted-1,5-Naphthyridine (PARP-1 Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1's role in the base excision repair pathway for single-strand DNA breaks.

Experimental Workflow for PARP-1 Inhibition Assay

This diagram outlines the key steps in the in vitro PARP-1 chemiluminescent assay.

Assay_Workflow Start Start Plate_Prep Prepare Histone-Coated 96-Well Plate Start->Plate_Prep Add_Inhibitor Add Test Compound (3-Substituted-1,5-Naphthyridine) Plate_Prep->Add_Inhibitor Add_Enzyme_Mix Add PARP-1 Enzyme, Activated DNA, and Biotinylated NAD+ Add_Inhibitor->Add_Enzyme_Mix Incubate_1 Incubate for 1 hour Add_Enzyme_Mix->Incubate_1 Add_Strep_HRP Add Streptavidin-HRP Incubate_1->Add_Strep_HRP Incubate_2 Incubate for 30 minutes Add_Strep_HRP->Incubate_2 Add_Substrate Add Chemiluminescent Substrate Incubate_2->Add_Substrate Read_Signal Measure Luminescence Add_Substrate->Read_Signal Analyze Calculate IC50 Read_Signal->Analyze

Caption: Workflow of the in vitro PARP-1 chemiluminescent inhibition assay.

Logical Relationship in SAR of 3-Ethyl-1,5-Naphthyridin-2(1H)-ones

This diagram illustrates the general structure-activity relationship observed for the 3-ethyl-1,5-naphthyridin-2(1H)-one series of PARP-1 inhibitors.

SAR_Logic cluster_0 Structure-Activity Relationship Core 3-Ethyl-1,5-Naphthyridin-2(1H)-one Core No_Sub Unsubstituted (R = H) Core->No_Sub leads to Aryl_Sub Aryl Substitution (e.g., R = 4-fluorophenyl) Core->Aryl_Sub with Benzyl_Sub Substituted Benzyl (e.g., R = 4-(trifluoromethyl)benzyl) Core->Benzyl_Sub with Activity PARP-1 Inhibitory Activity No_Sub->Activity Low Activity Aryl_Sub->Activity Moderate Activity Benzyl_Sub->Activity High Potency

Caption: General SAR trends for 3-substituted-1,5-naphthyridin-2(1H)-one PARP-1 inhibitors.

References

Comparing the efficacy of different kinase inhibitors based on the 1,5-naphthyridine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 1,5-naphthyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative overview of the efficacy of various kinase inhibitors built upon this core, supported by quantitative data and detailed experimental methodologies.

The unique chemical architecture of the 1,5-naphthyridine ring system allows for versatile substitutions, enabling the fine-tuning of inhibitor potency and selectivity against a range of critical kinase targets implicated in diseases such as cancer and fibrosis. This analysis focuses on key examples of this inhibitor class, highlighting their performance against prominent kinases like the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) and Casein Kinase 2 (CK2).

Comparative Efficacy of 1,5-Naphthyridine Kinase Inhibitors

To facilitate a clear comparison of the efficacy of different 1,5-naphthyridine-based kinase inhibitors, the following table summarizes their inhibitory activities against their respective primary targets. The data is compiled from various preclinical studies and presented to offer a snapshot of the potency of these compounds.

Compound Class/NameTarget KinaseEfficacy MetricValue (nM)
Aminothiazole Derivative (Compound 19)ALK5IC504
Pyrazole Derivative (Compound 15)ALK5IC506
RepsoxALK5IC504
Silmitasertib (CX-4945)Casein Kinase 2 (CK2)Ki0.38

Table 1: Summary of quantitative efficacy data for selected 1,5-naphthyridine based kinase inhibitors.

Key Signaling Pathways Targeted

The therapeutic potential of these inhibitors lies in their ability to modulate specific signaling pathways that are often dysregulated in disease. Below are diagrams illustrating the points of intervention for inhibitors targeting the ALK5 and CK2 kinases.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β RII TGF-β RII TGF-β->TGF-β RII Binds ALK5 ALK5 Target of Inhibition TGF-β RII->ALK5 Recruits & Phosphorylates SMAD2/3 SMAD2/3 ALK5->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Promotes

TGF-β/ALK5 Signaling Pathway Inhibition.

CK2_signaling cluster_upstream Upstream Signals cluster_core cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response Growth Factors, etc. Growth Factors, etc. CK2 CK2 Target of Inhibition Growth Factors, etc.->CK2 PI3K/Akt Pathway PI3K/Akt Pathway CK2->PI3K/Akt Pathway Activates NF-κB Pathway NF-κB Pathway CK2->NF-κB Pathway Activates Wnt/β-catenin Pathway Wnt/β-catenin Pathway CK2->Wnt/β-catenin Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival NF-κB Pathway->Cell Proliferation & Survival Wnt/β-catenin Pathway->Cell Proliferation & Survival

Casein Kinase 2 (CK2) Signaling Cascade.

Experimental Protocols

The evaluation of kinase inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays cited in the evaluation of 1,5-naphthyridine-based inhibitors.

ALK5 Autophosphorylation Kinase Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

  • Recombinant human ALK5 kinase domain

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³³P]ATP or unlabeled ATP for non-radiometric methods

  • Test inhibitor (1,5-naphthyridine derivative)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminescence plate reader (e.g., for ADP-Glo™ assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the recombinant ALK5 enzyme and the test inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection) to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed within the linear range.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. The amount of incorporated radioactivity, corresponding to kinase activity, is then quantified using a scintillation counter.

    • ADP-Glo™ Assay: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor setup Combine inhibitor, kinase, and substrate in assay plate prep_inhibitor->setup prep_enzyme Prepare kinase and substrate solution prep_enzyme->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction and detect signal (e.g., luminescence) incubate->terminate analyze Calculate % inhibition and determine IC50 terminate->analyze

General workflow for an in vitro kinase inhibition assay.
In Vitro Casein Kinase 2 (CK2) Inhibition Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of recombinant CK2.

Materials:

  • Recombinant human CK2 (holoenzyme or catalytic subunit)

  • Specific peptide substrate (e.g., RRRADDSDDDDD)

  • Kinase assay buffer

  • [γ-³²P]ATP or unlabeled ATP

  • Test inhibitor (e.g., Silmitasertib)

  • Assay plates and detection instrumentation as described for the ALK5 assay.

Procedure:

  • Compound and Reagent Preparation: Similar to the ALK5 assay, prepare serial dilutions of the inhibitor and the necessary reaction components.

  • Reaction Setup: To the assay plate wells, add the kinase assay buffer, the specific peptide substrate, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the recombinant CK2 enzyme to each well (except for the negative control).

  • Reaction Initiation: Start the reaction by the addition of ATP.

  • Incubation: Incubate the reaction mixture at 30°C for an optimized duration.

  • Termination and Detection: The reaction is stopped, and the signal is detected using either a radiometric method (phosphocellulose paper) or a non-radiometric method like the ADP-Glo™ assay.

  • Data Analysis: The IC50 or Ki value is determined by analyzing the dose-dependent inhibition of CK2 activity.

The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The data and protocols presented here provide a foundation for researchers to compare and evaluate the efficacy of new and existing compounds in this class, ultimately contributing to the development of next-generation targeted therapies.

Reactivity of 3-Bromo-1,5-naphthyridine: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 1,5-naphthyridine core is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of the reactivity of 3-Bromo-1,5-naphthyridine with other common bromo-heterocycles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This objective comparison, supported by experimental data, aims to inform substrate selection and reaction optimization in synthetic workflows.

Factors Influencing Reactivity

The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. The ease of this step is influenced by:

  • C-Br Bond Dissociation Energy (BDE): A lower BDE generally leads to a more facile oxidative addition and thus higher reactivity.

  • Electronic Effects: The electron density of the heterocyclic ring significantly impacts the reactivity of the C-Br bond. Electron-deficient rings, often those containing multiple nitrogen atoms, can enhance the electrophilicity of the carbon atom, making it more susceptible to oxidative addition.

  • Steric Hindrance: Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction rate.

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich ligands can often promote the oxidative addition and reductive elimination steps, enhancing the overall reaction efficiency, especially for less reactive substrates.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of this compound is compared with other bromo-heterocycles in the following table, which summarizes representative experimental data.

Bromo-heterocycleCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10012-24Not specified
2-BromopyridinePd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O10016-24Low (3-15%)
3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃aq. EtOHReflux2-485-95%
3-BromoquinolinePd(dppf)Cl₂K₂CO₃1,4-Dioxane100Not specifiedHigh
2,4-Dichloropyrimidine (reacts at C4)Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O1000.2581%

Analysis: Direct comparison is challenging due to varied reaction conditions. However, this compound is shown to be a viable substrate for Suzuki coupling. The conditions for 3-bromopyridine appear to be quite efficient, leading to high yields in a short time. The low yield for 2-bromopyridine in the provided example may be substrate-specific or indicate that the chosen conditions were not optimal. The high reactivity of the C4 position in 2,4-dichloropyrimidine is also noteworthy.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a general method for the synthesis of 3-aryl-1,5-naphthyridines.[1]

  • In a Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (e.g., 4:1 v/v) to the tube.

  • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography.

Suzuki_Coupling_Workflow Reactants This compound + Arylboronic Acid Reaction_Vessel Schlenk Tube Toluene/H₂O, 100°C Reactants->Reaction_Vessel Add Catalyst_Base Pd(dppf)Cl₂, Cs₂CO₃ Catalyst_Base->Reaction_Vessel Add Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 12-24h Purification Column Chromatography Workup->Purification Product 3-Aryl-1,5-naphthyridine Purification->Product

Suzuki Coupling Experimental Workflow

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of this compound is compared with other bromo-heterocycles in the table below.

Bromo-heterocycleCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Halo-1,5-naphthyridines Pd₂(dba)₃ / BINAPNaOtBuToluene80-11012-2460-95%
2-Bromo-6-methylpyridinePd₂(dba)₃ / BINAPNaOtBuToluene80460%
Bromobenzene[Pd(allyl)Cl]₂ / Various PhosphinesNaOtBuTolueneNot specifiedNot specified>95% (conversion)
4-Bromo-N,N-dimethylanilinePd/NHC complextBuOKToluene850.5>99%

Analysis: Halo-1,5-naphthyridines are shown to be effective substrates in the Buchwald-Hartwig amination, affording good to excellent yields.[2] The reaction conditions are generally similar across different bromo-heterocycles, with the choice of ligand being crucial for achieving high efficiency. The use of N-heterocyclic carbene (NHC) ligands can lead to very high reactivity, as seen with 4-bromo-N,N-dimethylaniline.

Experimental Protocol: Buchwald-Hartwig Amination of Halo-1,5-naphthyridines

This is a general procedure for the amination of halo-1,5-naphthyridines.[2]

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-1,5-naphthyridine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 eq.).

  • Toluene or another suitable solvent is added.

  • The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald_Hartwig_Pathway cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd PdII Ar-Pd(II)(Br)L₂ OxAd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord Pd_Amine [Ar-Pd(II)(Amine)L₂]⁺Br⁻ Amine_Coord->Pd_Amine Deprotonation Deprotonation (Base) Pd_Amine->Deprotonation Pd_Amido Ar-Pd(II)(Amido)L₂ Deprotonation->Pd_Amido RedEl Reductive Elimination Pd_Amido->RedEl RedEl->Pd0 Product Aryl-Amine RedEl->Product Aryl_Bromide Bromo-heterocycle Aryl_Bromide->OxAd Amine Amine Amine->Amine_Coord

Buchwald-Hartwig Amination Catalytic Cycle

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Bromo-heterocycleCatalyst / Co-catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Not specifically found
2-Amino-3-bromopyridinesPd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF100372-96%
3-BromoquinolinePdCl₂(PPh₃)₂ / CuIEt₃NDMF80Not specifiedHigh
5-BromoindolePd(OAc)₂ / DavePhosK₂CO₃Dioxane/H₂O100Not specifiedModerate
Experimental Protocol: General Sonogashira Coupling

This is a general procedure adaptable for bromo-heterocycles.[3]

  • To a reaction flask are added the bromo-heterocycle (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).

  • The flask is evacuated and backfilled with an inert gas.

  • A suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added.

  • The terminal alkyne (1.1-1.5 eq.) is then added, and the mixture is stirred at room temperature or heated as required.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Reactivity_Factors Reactivity Cross-Coupling Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Catalyst_System Catalyst System Reactivity->Catalyst_System Electron_Deficient Electron-Deficient Ring (e.g., Pyrimidine, Naphthyridine) Electronic_Effects->Electron_Deficient Increases Reactivity Electron_Rich Electron-Rich Ring (e.g., Pyrrole, Indole) Electronic_Effects->Electron_Rich Decreases Reactivity Ortho_Substituents Substituents ortho to Br Steric_Hindrance->Ortho_Substituents Decreases Reactivity Bulky_Ligands Bulky Catalyst Ligands Steric_Hindrance->Bulky_Ligands Can increase efficiency Pd_Source Palladium Precursor Catalyst_System->Pd_Source Ligand_Choice Phosphine Ligand Catalyst_System->Ligand_Choice

Factors Influencing Heterocycle Reactivity

Conclusion

This compound is a versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-deficient nature of the naphthyridine ring system, which generally promotes the crucial oxidative addition step. While direct quantitative comparisons with other bromo-heterocycles under identical conditions are limited in the literature, the available data suggests that its reactivity is comparable to other electron-poor heterocycles like bromopyridines and bromoquinolines.

For successful cross-coupling of this compound, careful optimization of the catalyst system, base, and solvent is recommended. The experimental protocols provided in this guide serve as a valuable starting point for developing robust and efficient synthetic routes for the functionalization of this important heterocyclic scaffold. Researchers should consider the specific electronic and steric properties of their coupling partners to fine-tune the reaction conditions for optimal outcomes.

References

In-Vitro Anticancer Efficacy of Novel 1,5-Naphthyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro anticancer activity of novel 1,5-naphthyridine derivatives. The data presented herein is compiled from recent studies, offering insights into the cytotoxic potential of these compounds against various cancer cell lines. This document is intended to serve as a resource for researchers engaged in the discovery and development of new anticancer agents.

Comparative Cytotoxicity of 1,5-Naphthyridine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 1,5-naphthyridine derivatives against a panel of human cancer cell lines. The data highlights the potent cytotoxic effects of these compounds, with some exhibiting activity in the low micromolar and even nanomolar range.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
Canthin-6-one CanthinonePC-3 (Prostate)Varies
HT-29 (Colon)Varies
Jurkat (T-cell leukemia)Varies
HeLa (Cervical)Varies
C6 (Glioma)Varies
NIH-3T3 (Fibrosarcoma)Varies
1-methoxy-canthin-6-one CanthinoneJurkat (T-cell leukemia)Induces apoptosis
HuH7 (Hepatocellular)< 10
NPA (Papillary thyroid)< 10
ARO (Anaplastic thyroid)< 10
Compound 8h CanthinoneHT-29 (Colon)1.0[1][2][3]
Aaptamine AaptamineH1299 (Non-small cell lung)10.47-15.03 µg/mL
A549 (Non-small cell lung)10.47-15.03 µg/mL
HeLa (Cervical)10.47-15.03 µg/mL
CEM-SS (T-lymphoblastic leukemia)10.47-15.03 µg/mL
Aaptamine Derivatives (2, 8, 11, 12) AaptamineHL-60 (Leukemia)0.03 - 8.5[4][5]
K562 (Erythroleukemia)0.03 - 8.5[4][5]
MCF-7 (Breast)0.03 - 8.5[4][5]
KB (Epidermoid carcinoma)0.03 - 8.5[4][5]
HepG2 (Hepatocellular)0.03 - 8.5[4][5]
HT-29 (Colon)0.03 - 8.5[4][5]
Pyrazolo-naphthyridine (5j) Pyrazolo-naphthyridineHeLa (Cervical)6.4 ± 0.45
Pyrazolo-naphthyridine (5k) Pyrazolo-naphthyridineMCF-7 (Breast)2.03 ± 0.23
Aminothiazole Derivative (15) AminothiazoleALK5 Autophosphorylation0.006[6][7]
Pyrazole Derivative (19) PyrazoleALK5 Autophosphorylation0.004[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these 1,5-naphthyridine derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,5-naphthyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a designated time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the 1,5-naphthyridine derivatives, harvested, and then fixed in cold 70% ethanol to permeabilize the cell membranes.

  • RNA Digestion: The fixed cells are treated with RNase A to ensure that only DNA is stained.

  • DNA Staining: Propidium iodide is added to stain the cellular DNA. The amount of PI that binds is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Visualizing Experimental Processes and Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating the anticancer activity of 1,5-naphthyridine derivatives and a key signaling pathway implicated in their mechanism of action.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with 1,5-Naphthyridine Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Detection Treatment->Apoptosis_Assay Cell_Cycle_Analysis PI Staining for Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in-vitro evaluation.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Naphthyridine 1,5-Naphthyridine Derivative (e.g., Aaptamine) Naphthyridine->PI3K Inhibition Naphthyridine->Akt Inhibition

Caption: PI3K/Akt pathway and 1,5-naphthyridine inhibition.

References

A Comparative Guide to the Structural Confirmation of 3-Substituted-1,5-Naphthyridines: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development. For heterocyclic compounds like 3-substituted-1,5-naphthyridines, which are of significant interest due to their diverse biological activities, precise structural confirmation is paramount.[1][2] This guide provides a comparative overview of X-ray crystallography as the definitive method for structure elucidation and contrasts it with widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry, leading to an unequivocal confirmation of the molecular structure.[5][6]

Advantages of X-ray Crystallography:

  • Provides an unambiguous and high-resolution three-dimensional structure.[3]

  • Offers precise measurements of bond lengths and angles.[6]

  • Can determine the absolute configuration of chiral molecules.[7]

Limitations:

  • Requires the growth of a suitable single crystal, which can be a challenging and time-consuming step.[3][7]

  • The structure determined is that of the molecule in the solid state, which may differ from its conformation in solution.

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the 3-substituted-1,5-naphthyridine.[3][5] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A suitable crystal should be well-formed, without visible cracks or defects, and typically have dimensions of at least 0.1 mm in all directions.[3][5]

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and a cryo-protectant to prevent damage during data collection at low temperatures (typically around 100-120 K).[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3] The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[3] Modern diffractometers use powerful X-ray sources, such as those with molybdenum or copper targets, or even synchrotron radiation for very small or weakly diffracting crystals.[3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[5]

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map.[5] An atomic model is then built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.[9]

Spectroscopic Alternatives for Structural Analysis

While X-ray crystallography provides the most definitive structural information, spectroscopic methods like NMR and Mass Spectrometry are indispensable tools for routine characterization and can provide complementary information about the molecule's structure and connectivity.

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of a molecule can be established.[10][11] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate the connectivity between different parts of the molecule.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[13] Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.[14]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method often depends on the specific research question, the amount of sample available, and the physical properties of the compound. The following table provides a comparison of X-ray crystallography, NMR, and Mass Spectrometry for the structural analysis of 3-substituted-1,5-naphthyridines.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D structure, bond lengths, bond angles, absolute configurationAtomic connectivity, chemical environment of nucleiMolecular weight, elemental composition, fragmentation patterns
Sample Requirement Single crystal (typically >0.1 mm)Soluble sample (typically >1 mg)Small sample amount (µg to ng)
State of Matter Solid stateSolution stateGas phase
Time Requirement Can be days to weeks (including crystallization)Minutes to hours per experimentMinutes per experiment
Confirmation Level DefinitiveHigh (for connectivity)High (for molecular formula)

Experimental Data Summary

The following tables present typical data obtained from each technique for a hypothetical 3-substituted-1,5-naphthyridine.

Table 1: X-ray Crystallography Data

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O
Formula Weight236.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)10.987(3)
β (°)98.76(1)
Volume (ų)1124.5(5)
Z4
R-factor0.045

Table 2: NMR Spectroscopy Data (¹H and ¹³C)

¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Assignment
8.95 (dd, J=4.2, 1.5 Hz, 1H)158.2C-2
8.42 (s, 1H)152.1C-4
8.21 (dd, J=8.5, 1.5 Hz, 1H)145.8C-8
7.85 (d, J=8.8 Hz, 2H)136.5C-6
7.53 (dd, J=8.5, 4.2 Hz, 1H)130.1Ar-C
7.05 (d, J=8.8 Hz, 2H)121.7C-7
3.88 (s, 3H)114.5Ar-C
55.4OCH₃

Table 3: Mass Spectrometry Data

TechniqueResult
High-Resolution MS (ESI) m/z [M+H]⁺ calcd for C₁₅H₁₃N₂O⁺: 237.1022; found: 237.1025

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of 3-substituted-1,5-naphthyridine purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

logic_diagram cluster_compound Compound cluster_methods Analytical Methods cluster_information Information Obtained compound 3-Substituted-1,5-naphthyridine xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms structure Definitive 3D Structure xray->structure connectivity Atomic Connectivity nmr->connectivity formula Molecular Formula ms->formula

Caption: Comparison of structural elucidation methods.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Synthesized 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1,5-naphthyridine compounds, a class of nitrogen-containing heterocycles with significant therapeutic potential.

High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for the purity evaluation of aromatic nitrogen heterocycles like 1,5-naphthyridines.[1][2] Its strength lies in its high resolving power, sensitivity, and precise quantification capabilities. The separation is based on the differential partitioning of the target compound and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[3]

Comparison of Analytical Methods

While HPLC is a dominant method, other techniques offer complementary or, in some cases, more suitable analyses depending on the compound's properties and the specific analytical question. The choice of method is crucial for accurate purity determination.

Method Principle Primary Application for 1,5-Naphthyridines Advantages Limitations
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.Quantitative purity analysis, impurity profiling.High resolution, high sensitivity (especially with UV-active naphthyridine core), robust, and reproducible.[3][4]Requires chromophores for UV detection, non-volatile buffers can be incompatible with MS.
LC-MS HPLC separation followed by mass analysis.Impurity identification, analysis of complex mixtures, confirmation of molecular weight.Provides molecular weight information for peak identification, high specificity and sensitivity.[5][6]Higher cost and complexity, potential for ion suppression affecting quantification.
Gas Chromatography (GC) Partitioning between a carrier gas and a stationary phase.Analysis of thermally stable and volatile impurities or starting materials.Excellent for separating volatile and semi-volatile compounds.[4][7]Not suitable for non-volatile or thermally labile compounds like many 1,5-naphthyridine derivatives.[4]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard for the analyte.Provides structural information, can quantify multiple compounds simultaneously, non-destructive.[8][9]Lower sensitivity compared to HPLC, requires highly pure internal standards, complex spectra can be difficult to interpret.[10][11]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, qualitative check of reaction progress and sample complexity.Simple, fast, and inexpensive for preliminary checks.Low resolution and sensitivity, not suitable for quantification.

Experimental Protocols

RP-HPLC Method for Purity Assessment of a 1,5-Naphthyridine Derivative

This protocol describes a general reverse-phase HPLC method suitable for many 1,5-naphthyridine compounds. Method optimization is often required based on the specific analyte's properties.

Objective: To separate and quantify a synthesized 1,5-naphthyridine compound from its potential impurities.

Instrumentation & Reagents:

  • HPLC system with a gradient pump, autosampler, and Photodiode Array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid).[12]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Synthesized 1,5-naphthyridine sample.

  • HPLC-grade solvents.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the synthesized 1,5-naphthyridine compound in 10.0 mL of a suitable solvent (e.g., 50:50 acetonitrile/water) to create a 100 µg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the 1,5-naphthyridine core (e.g., 254 nm) and use PDA to acquire spectra from 200-400 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Inject the prepared sample. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note: The basic nitrogen atoms in the naphthyridine ring can interact with free silanol groups on the silica-based stationary phase, potentially causing peak tailing.[13] Using an acidic mobile phase helps to protonate these nitrogens, improving peak shape.

Visualized Workflows

The following diagrams illustrate the standard workflow for HPLC purity analysis and a decision-making guide for selecting the appropriate analytical method.

G synthesis Synthesized 1,5-Naphthyridine prep Sample Preparation (Dissolution & Filtration) synthesis->prep inject Autosampler Injection prep->inject hplc RP-HPLC System (Pump, Column, Detector) acq Data Acquisition (Chromatogram) hplc->acq inject->hplc calc Data Processing (Peak Integration) acq->calc report Purity Calculation (Area % Report) calc->report

Caption: Workflow for HPLC Purity Assessment.

Caption: Decision Guide for Purity Analysis Method.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Bromo-1,5-naphthyridine, a halogenated nitrogen-containing heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

Based on available safety data, this compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated and controlled environment.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Before beginning any procedure, ensure you are familiar with your institution's specific Chemical Hygiene Plan and have consulted the relevant Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

A detailed protocol for donning and using PPE is essential to minimize exposure risk.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.To prevent skin contact.[2][3]
Body Protection A fully-buttoned laboratory coat.To prevent contamination of personal clothing.[2][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood. A NIOSH-approved respirator may be required if dust or aerosols are generated.[2]To avoid inhalation of hazardous particles.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[6] As a brominated organic compound, it falls under the category of halogenated organic waste .[7]

Step 1: Waste Segregation

  • Crucially, keep halogenated organic waste separate from non-halogenated organic waste. [7][8][9] Mixing these waste streams increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[10]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, bases, or metals.[4][11]

Step 2: Waste Collection and Containerization

  • Select a waste container that is chemically compatible with this compound. Polyethylene or other plastic containers are preferred for halogenated solvents, as they can form acids that corrode metal.[4][12]

  • The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][13]

  • Ensure the container is clearly labeled as soon as the first drop of waste is added.[8]

Step 3: Labeling the Waste Container

  • The label must be unambiguous and contain the following information:[8][14]

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., Irritant, Harmful).

    • The accumulation start date (the date the first waste was added to the container).

    • The name of the Principal Investigator and the laboratory location (Building/Room).

Step 4: Storage of Hazardous Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12]

  • The SAA should be a secured, cool, and well-ventilated area, such as a cabinet under a fume hood, away from heat, sparks, or open flames.[4][11]

  • Use secondary containment (e.g., a plastic tub) to prevent spills from reaching drains.[8][14]

  • Keep the waste container closed at all times , except when actively adding waste.[8][9]

Quantitative Storage Limits in Satellite Accumulation Areas [12][15]

Waste TypeMaximum VolumeAction Required
Hazardous Waste 55 gallonsArrange for waste pickup to prevent exceeding the limit.
Acutely Hazardous Waste (P-list) 1 quart (liquid) or 1 kg (solid)Immediately contact your institution's Environmental Health and Safety (EHS) department for removal within 3 days.

Step 5: Arranging for Final Disposal

  • Do not dispose of this compound down the drain, by evaporation, or in regular trash.[4][13][15] This is a violation of regulatory requirements like the Resource Conservation and Recovery Act (RCRA).[13]

  • Once the container is full or waste is no longer being generated, contact your institution's EHS or hazardous waste management office to schedule a pickup.[12]

  • The final disposal will be conducted by a licensed professional waste disposal service, typically through high-temperature incineration at a permitted facility.[3]

Spill Management Protocol

  • In case of a small spill, trained laboratory personnel should clean it up immediately.[8]

  • Wear appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[4]

  • Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[4]

  • Collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[8][15]

  • For large spills, evacuate the area, isolate the spill, and contact your institution's emergency response team immediately.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Compliance cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_type Is the waste halogenated? fume_hood->waste_type halogenated_container Select a Labeled 'Halogenated Waste' Container (Plastic Preferred) waste_type->halogenated_container Yes non_halogenated Use Separate 'Non-Halogenated' Waste Stream waste_type->non_halogenated No add_waste Add Waste to Container halogenated_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_saa check_limits Monitor Storage Limits (< 55 gal) and Time (< 6 months) store_saa->check_limits full_container Is container full or waste stream complete? check_limits->full_container full_container->add_waste No ehs_pickup Arrange Pickup with Institutional EHS Office full_container->ehs_pickup Yes end End: Disposal by Licensed Hazardous Waste Contractor ehs_pickup->end

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-1,5-naphthyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.